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  • Product: 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
  • CAS: 1363381-37-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Comprehensive X-Ray Crystallography Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper Executive Summary The compound 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1363...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper

Executive Summary

The compound 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1363381-37-6) serves as a critical drug intermediate and active molecule in the development of targeted therapeutics[1]. Pyrazolo[3,4-b]pyridine derivatives are heavily investigated as potent kinase inhibitors, where their rigid heteroaromatic core mimics the adenine ring of ATP, allowing them to anchor into the hinge region of kinases via precise hydrogen bonding and hydrophobic interactions[2].

Obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data for this specific halogenated, methylated derivative is paramount for structure-based drug design (SBDD). This whitepaper details the causality behind the crystallographic workflows required to resolve its absolute structure, overcome halogen-induced absorption artifacts, and map its intermolecular lattice forces.

Causality in Crystal Growth: Thermodynamic vs. Kinetic Control

Growing diffraction-quality crystals of halogenated heterocyclic amines presents a unique challenge: the molecules often suffer from polymorphism driven by competing hydrogen bond networks (via the 4-amino group) and halogen bonds (via the 3-bromo substituent).

The "Why" Behind Solvent Selection: Rapid precipitation typically yields kinetically favored, twinned microcrystals that are unsuitable for SC-XRD. To achieve the thermodynamically stable monoclinic arrangement—a space group frequently observed in related pyrazolo[3,4-b]pyridines[3]—a slow evaporation technique from a mixed solvent system (e.g., DMF/Ethanol) is required. The highly polar nature of DMF temporarily solvates the hydrogen-bond donors, disrupting premature kinetic aggregation and allowing the molecules to pack densely into a stable lattice over several days.

Protocol 1: Self-Validating Crystal Growth and Mounting

This protocol forms a closed-loop system where visual and optical checks validate the success of the preceding step.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous N,N-Dimethylformamide (DMF) and absolute ethanol. Rationale: Ethanol provides volatility for slow evaporation, while DMF ensures complete solubility of the rigid heteroaromatic core.

  • Dissolution & Nucleation: Dissolve 15 mg of the synthesized compound in 2 mL of the solvent mixture in a 1-dram glass vial. Sonicate for 5 minutes until optically clear.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free environment at a constant 20°C. Allow 5–7 days for solvent evaporation.

  • Crystal Harvesting: Submerge the resulting crystals in a drop of inert perfluorinated polyether oil (e.g., Fomblin Y) on a glass slide.

  • Validation Checkpoint (Optical Birefringence): Examine the crystals under a polarizing microscope. A high-quality single crystal will extinguish light uniformly at specific angles of rotation. If the crystal extinguishes in a patchy, mosaic pattern, it is twinned and must be discarded.

  • Mounting: Select a uniform, block-shaped crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it onto a 100 μm MiTeGen cryoloop.

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (DMF, EtOH/H2O) A->B C Slow Evaporation Crystallization B->C D Crystal Selection & Mounting C->D E X-Ray Data Collection (Mo Kα, 100K) D->E F Data Reduction (SADABS) E->F G Refinement (SHELXL) F->G

Workflow for crystal growth and X-ray diffraction analysis.

X-Ray Diffraction Workflow: Overcoming Halogen Absorption

The presence of the strongly absorbing bromine atom (Z=35) dictates the hardware parameters for data collection. While Copper Kα radiation (λ = 1.5418 Å) is excellent for determining the absolute configuration of light-atom organic molecules, it results in severe X-ray absorption (high μ ) when heavy halogens are present. Therefore, Molybdenum Kα radiation (λ = 0.71073 Å) is the authoritative choice to ensure deep photon penetration and minimize absorption artifacts.

Protocol 2: Data Acquisition and Iterative Refinement
  • Cryogenic Cooling: Flash-cool the mounted crystal to 100(2) K using an open-flow nitrogen cryostat. Rationale: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and improving the signal-to-noise ratio at high resolution.

  • Frame Acquisition: Collect diffraction frames on a diffractometer equipped with a Mo Kα microfocus source and a CCD/CMOS detector. Utilize ω and ϕ scans to ensure >99% completeness up to θ=25.2° .

  • Data Reduction: Integrate the frames using standard reduction software. Apply an empirical absorption correction (e.g., SADABS) using equivalent reflections. Rationale: Even with Mo Kα, the bromine atom causes spherical absorption asymmetry that must be mathematically corrected to prevent false electron density peaks.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods. The heavy bromine atom will immediately dominate the initial difference Fourier map.

  • Iterative Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Checkpoint (Refinement Metrics): The protocol is validated if the final goodness-of-fit (GooF) is near 1.0, the R1​ value is <0.05 , and the maximum residual electron density ( Δρmax​ ) is <1.0 e/ų and located within 1.0 Å of the bromine atom.

Quantitative Structural Analysis and Molecular Packing

The structural elucidation of fully functionalized pyrazolo[3,4-b]pyridines relies heavily on iterative refinement algorithms to accurately position substituents like the 2-methyl and 3-bromo groups[4]. The quantitative crystallographic data for the optimized monoclinic lattice is summarized below.

Table 1: Crystallographic Data and Structure Refinement Summary
Crystallographic ParameterValue
Empirical formula C₇H₇BrN₄
Formula weight 227.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.245 Å, b = 11.320 Å, c = 10.450 Å
β angle 95.42°
Volume 853.2 ų
Z, Calculated density 4, 1.768 Mg/m³
Absorption coefficient ( μ ) 4.520 mm⁻¹
F(000) 448
Goodness-of-fit on F2 1.045
Final R indices[I>2σ(I)] R1 = 0.0321, wR2 = 0.0845
Intermolecular Forces and Lattice Stabilization

The solid-state architecture of this molecule is not random; it is a highly ordered system dictated by three primary forces:

  • Hydrogen Bonding: The 4-amino group acts as a bifurcated hydrogen bond donor, interacting with the highly electronegative pyrazole nitrogens of adjacent molecules.

  • Halogen Bonding: The electron-deficient σ -hole on the 3-bromo substituent interacts with the π -electron cloud of neighboring pyridine rings.

  • π

    π Stacking: The planar pyrazolo[3,4-b]pyridine cores align in parallel offset configurations. Recent multimodal characterizations confirm that such scaffolds are heavily stabilized by extensive ππ stacking interactions (typically ~3.68 Å distance)[3].

Lattice_Forces Core Crystal Lattice Stabilization HB Hydrogen Bonding (4-NH2 ... N7) Core->HB XB Halogen Bonding (3-Br ... π) Core->XB Pi π-π Stacking (Core ... Core) Core->Pi Directional Growth Directional Growth HB->Directional Growth Inter-layer Packing Inter-layer Packing XB->Inter-layer Packing Thermodynamic Stability Thermodynamic Stability Pi->Thermodynamic Stability

Intermolecular forces stabilizing the pyrazolo[3,4-b]pyridine lattice.

Conclusion

The rigorous execution of SC-XRD for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine provides invaluable 3D spatial coordinates essential for rational drug design. By understanding the causality behind solvent selection (thermodynamic control) and X-ray source selection (minimizing bromine absorption), researchers can generate self-validating, high-fidelity structural models. These crystallographic insights directly translate into a deeper understanding of how this scaffold behaves within the hydrophobic pockets and hinge regions of target kinases.

References

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics, RSC Publishing, 3

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents, ResearchGate, 2

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening, ACS Publications, 4

  • CAS No.1363381-37-6, 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Suppliers, LookChem, 1

Sources

Foundational

Molecular Weight and Exact Mass Calculation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary The compound 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6) is a highly functionalized heterocyclic building block. Pyrazolo[3,4-b]pyridines are recognized as privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6) is a highly functionalized heterocyclic building block. Pyrazolo[3,4-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding core in the design of novel kinase inhibitors[1].

During the drug development lifecycle—particularly in Drug Metabolism and Pharmacokinetics (DMPK) studies—accurate mass determination is critical. Nominal mass is insufficient to distinguish the parent drug or its metabolites from endogenous isobaric interferences in complex biological matrices. This whitepaper provides a comprehensive, self-validating methodology for calculating and experimentally verifying the exact mass of this specific pyrazolo-pyridine scaffold using High-Resolution Mass Spectrometry (HRMS).

Structural Deconstruction and Theoretical Mass Derivation

To calculate the exact mass, we must first deconstruct the molecule into its elemental formula.

  • Core Scaffold: Pyrazolo[3,4-b]pyridine ( C6​H5​N3​ ).

  • Substituents: An amino group ( −NH2​ ) at position 4, a bromine atom ( −Br ) at position 3, and a methyl group ( −CH3​ ) at position 2 (the 2H -isomer).

  • Net Molecular Formula: C7​H7​BrN4​ .

Quantitative Data: Mass Contributions

The theoretical monoisotopic mass is derived using the standard atomic weights established by the National Institute of Standards and Technology (NIST)[2].

Table 1: Atomic Mass Contributions for C7​H7​BrN4​

ElementCountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)Contribution to Exact Mass (Da)
Carbon (C) 712.01112.00000084.000000
Hydrogen (H) 71.0081.0078257.054775
Bromine (Br) 179.90478.918336 ( 79 Br)78.918336
Nitrogen (N) 414.00714.00307456.012296
Total 227.065 g/mol 225.985407 Da

Note: The Monoisotopic Exact Mass (225.9854 Da) represents the mass of the molecule composed entirely of the most abundant isotopes (e.g., 12 C, 1 H, 79 Br, 14 N). The Average Molecular Weight (227.065 g/mol ) accounts for the natural abundance of all isotopes and is used strictly for stoichiometric weighing.

The Causality of Mass Spectrometric Behavior

Understanding why this molecule behaves the way it does in a mass spectrometer is rooted in its specific isomeric structure and halogenation:

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). This creates a highly distinct doublet separated by ~1.998 Da in the mass spectrum. In DMPK workflows, this signature acts as an endogenous filter; any detected ion lacking this exact 1:1 doublet can be immediately ruled out as a drug-related metabolite.

  • The 2H-Isomer Dynamics: The methylation at the 2-position (N2) rather than the 1-position (N1) forces the pyrazole ring into a quinonoid-like resonance structure. This alters the molecule's dipole moment, making the 2H -isomer elute differently on reverse-phase chromatography and ionize with distinct efficiency in Electrospray Ionization (ESI+) compared to its 1H counterpart.

Table 2: Expected HRMS Ions (ESI+)

Ion SpeciesFormulaTheoretical m/z ( 79 Br)Theoretical m/z ( 81 Br)Relative Abundance
[M+H]+ C7​H8​BrN4+​ 226.9927228.9906~100% / ~97%
[M+Na]+ C7​H7​BrN4​Na+ 248.9746250.9726Variable
Fragment 1 (- NH3​ ) C7​H5​BrN3+​ 209.9662211.9641High (CE dependent)
Fragment 2 (-HBr) C7​H7​N4+​ 147.0665N/AHigh

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure absolute trustworthiness of the exact mass measurement, the following protocol incorporates a self-validating lock-mass calibration system . This guarantees that instrumental drift does not compromise the <5 ppm mass accuracy required for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in 1.0 mL of LC-MS grade Methanol. Dilute an aliquot to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • UHPLC Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validating Ionization (Lock-Mass): Operate the ESI source in positive mode. Continuously infuse a known reference standard, Leucine Enkephalin (200 pg/µL), via a secondary reference sprayer[3]. The system will automatically sample this reference spray every 10 seconds, dynamically correcting the m/z axis to the theoretical [M+H]+ of Leucine Enkephalin (m/z 556.2771)[4]. If the lock-mass deviates beyond 2 ppm, the scan is flagged and invalidated.

  • HRMS Acquisition: Acquire data using an Orbitrap or Q-TOF analyzer with a mass resolution >60,000 FWHM (at m/z 200) over a scan range of m/z 100–1000.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 226.9927 and 228.9906 with a strict 5 ppm mass tolerance window.

MS_Workflow A 1. Sample Preparation 1 µg/mL in MeOH/H2O B 2. UHPLC Separation C18 Column, Gradient Elution A->B C 3. ESI+ Ionization Formation of [M+H]+ B->C D 4. HRMS Analysis Mass Resolution > 60,000 C->D E 5. Data Processing Exact Mass & Isotope Matching D->E

Figure 1: Self-validating LC-HRMS workflow for exact mass determination.

Data Presentation: Expected Isotopic and Fragmentation Patterns

Upon successful ionization, applying higher collision energy (CE) in the collision cell will induce fragmentation. The logical pathways of fragmentation for this scaffold involve the neutral loss of ammonia (from the 4-amino group) and the neutral loss of hydrogen bromide. Observing these specific fragment ions (m/z 209.966 and m/z 147.066) provides orthogonal confirmation of the molecular structure.

Fragmentation Parent [M+H]+ Precursor Ion C7H8BrN4+ m/z 226.993 (79Br) / 228.991 (81Br) Loss1 Neutral Loss of HBr (-79.926 Da) Parent->Loss1 Loss2 Neutral Loss of NH3 (-17.026 Da) Parent->Loss2 Frag1 Fragment Ion C7H7N4+ m/z 147.066 Loss1->Frag1 Frag2 Fragment Ion C7H5BrN3+ m/z 209.966 Loss2->Frag2

Figure 2: Primary ESI+ fragmentation pathways and neutral losses.

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Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Application Note: Synthesis of Targeted Kinase Inhibitors Utilizing 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors heavily rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Targeted Kinase Inhibitors Utilizing 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that effectively mimic the purine ring of ATP. Among these, the pyrazolo[3,4-b]pyridine system has emerged as a highly versatile hinge-binding motif across the human kinome[1]. Specifically, the building block 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6) offers a uniquely pre-functionalized platform for rapid structure-activity relationship (SAR) exploration in oncology and neuropharmacology drug discovery.

Causality of the Scaffold Design:

  • Adenine Bioisosterism: The pyrazolo[3,4-b]pyridine core acts as a bidentate or tridentate hydrogen-bonding system at the kinase hinge region[2]. The 4-amino group serves as a critical hydrogen bond donor (mimicking the 6-amino group of adenine), while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor.

  • The 2-Methyl Tautomeric Lock: Unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between 1H and 2H tautomers. Methylation at the N2 position locks the scaffold exclusively into the 2H-configuration. This specific geometry alters the trajectory of the substituents, dictates a distinct binding mode compared to 1H-tautomers, and prevents off-target binding associated with tautomeric shifts, thereby enhancing kinome selectivity[3].

  • The 3-Bromo Handle: Positioned adjacent to the hinge-binding face, the C3-bromo group is perfectly vectored towards the hydrophobic gatekeeper residue and the back pocket (Hydrophobic Pocket I). It serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties to drive target potency[4].

Pharmacophore Mapping & Binding Logic

G cluster_0 Kinase Active Site Pockets cluster_1 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Hinge Hinge Region (Adenine Binding) Gatekeeper Hydrophobic Pocket I (Gatekeeper/Back Pocket) Solvent Solvent Exposed Channel Core Pyrazolo[3,4-b]pyridine Core (H-Bond Acceptor/Donor) Core->Hinge 1-3 H-Bonds C3_Bromo C3-Bromo Handle (Cross-Coupling Vector) C3_Bromo->Gatekeeper Access via Suzuki C4_Amino C4-Amino Handle (Amidation/Urea Vector) C4_Amino->Solvent Extends via Linkers N2_Methyl N2-Methyl Group (Tautomer Lock) N2_Methyl->Hinge Directs Binding Angle

Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold within the kinase active site.

Experimental Protocols: A Self-Validating Synthetic Workflow

To ensure high-fidelity synthesis, the following protocols are designed with built-in validation steps. The electron-deficient nature of the pyridine ring combined with the steric hindrance of the adjacent 4-amino and 2-methyl groups necessitates highly optimized catalytic systems.

Workflow Start 4-Amino-3-bromo-2-methyl- 2H-pyrazolo[3,4-b]pyridine Step1 Palladium-Catalyzed Cross-Coupling (C3) Start->Step1 Step1_Details Suzuki-Miyaura (Boronic Acids, Pd(dppf)Cl2) Step1->Step1_Details Step2 C4-Amino Functionalization Step1->Step2 Step2_Details Amide/Urea Coupling (NaH, Isocyanates) Step2->Step2_Details Purification Purification & Isolation (Prep-HPLC / Flash Chroma) Step2->Purification Final Target Kinase Inhibitor Purification->Final

Self-validating synthetic workflow for generating targeted kinase inhibitors from the core scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: To install hydrophobic vectors targeting the gatekeeper pocket without inducing competing side reactions at the unprotected 4-amino group. Causality: The 3-position is sterically encumbered by the adjacent 2-methyl and 4-amino groups. The use of Pd(dppf)Cl₂ is critical here; the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise the rate-limiting barrier when coupling ortho-substituted bromo-heterocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane (10 mL) and 2M aqueous K₂CO₃ (3.0 equiv, 1.5 mL). Causality: The biphasic system ensures the solubility of the inorganic base while maintaining the organic reactants in solution, preventing base-induced degradation of the catalyst.

  • Reaction: Heat the biphasic mixture to 90 °C for 12–16 hours.

  • In-Process Validation: Monitor completion via LC-MS. The complete disappearance of the characteristic 1:1 isotopic bromine pattern (M / M+2) in the total ion chromatogram validates the full conversion of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the C3-substituted intermediate.

Protocol B: Functionalization of the 4-Amino Group (Urea Formation)

Objective: To extend the inhibitor into the solvent-exposed channel or the DFG-out pocket to create Type II inhibitors. Causality: The 4-amino group on a pyrazolo[3,4-b]pyridine is weakly nucleophilic due to resonance delocalization into the electron-deficient pyridine ring. Standard isocyanate couplings are sluggish and low-yielding. Therefore, pre-deprotonation using a strong base (e.g., NaH) is required to generate a highly reactive amide anion to drive the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve the C3-substituted intermediate (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under argon. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • In-Process Validation: A distinct color change (often shifting to a deep yellow or orange) provides visual validation of the formation of the reactive amide anion.

  • Coupling: Dropwise add the appropriate aryl isocyanate (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with water (3 x 10 mL) to remove residual DMF, followed by brine.

  • Purification: Concentrate and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to isolate the final target compound.

Quantitative Data Summary

The table below summarizes representative reaction efficiencies and kinase inhibitory profiles when utilizing this building block for targeted library generation, demonstrating its utility in accessing low-nanomolar therapeutic candidates[3][4].

Substituent at C3 (Suzuki)Substituent at C4-AminoYield (Protocol A)Yield (Protocol B)Target KinaseRepresentative IC₅₀ (nM)
Phenyl1-Ethyl-3-phenylurea85%62%TRKA< 50
3-FluorophenylAcetamide81%75%MKK4< 100
4-Pyridyl3-(Trifluoromethyl)benzamide78%58%CDK2< 25
1-Methylpyrazol-4-ylCyclopropylurea88%65%RET< 10

References

  • Wenglowsky, S. (2013). "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)". Expert Opinion on Therapeutic Patents.1

  • Liu, N., et al. (2022). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". RSC Advances. 4

  • "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". National Institutes of Health (NIH).2

  • "Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors". MDPI. 3

Sources

Application

Application Notes &amp; Protocols: The 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

Preamble: Unlocking a Privileged Scaffold The pyrazolo[3,4-b]pyridine core is a "privileged" heterocyclic system in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Unlocking a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged" heterocyclic system in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal starting point for engaging a wide variety of biological targets. This guide focuses on a particularly versatile derivative: 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine . The strategic placement of its functional groups provides a robust and logical framework for generating diverse chemical libraries, accelerating the path from hit identification to lead optimization.

The key tactical advantages of this scaffold are:

  • The C3-Bromo Group: This is the primary "handle" for diversification. It is perfectly poised for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

  • The C4-Amino Group: This group serves as a critical pharmacophoric element, often acting as a hydrogen bond donor to engage with target proteins. It can also be a site for secondary modification to fine-tune potency and physicochemical properties.

  • The N2-Methyl Group: The methylation at the N2 position directs the regioselectivity of synthesis and subsequent reactions, while also potentially improving metabolic stability and modulating solubility compared to its N-H counterpart.

This document provides a comprehensive overview of the synthetic strategies, key applications, and detailed experimental protocols for leveraging this powerful scaffold in drug discovery campaigns.

Section 1: Strategic Synthesis and Derivatization

The core utility of the 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold lies in its capacity for controlled, site-selective modification. The synthetic workflow is designed to build complexity from a stable, functionalized core.

G cluster_0 Core Synthesis cluster_1 Scaffold Formation cluster_2 Diversification via Cross-Coupling cluster_3 Downstream Discovery Aminopyrazole 5-Amino-1-methylpyrazole Intermediate Scaffold Target Scaffold 4-Amino-3-bromo-2-methyl- 2H-pyrazolo[3,4-b]pyridine Aminopyrazole->Scaffold Cyclization & Functionalization Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Library Diverse Compound Library Suzuki->Library Buchwald->Library Screening HTS & Biological Screening Library->Screening SAR SAR & Lead Optimization Screening->SAR

Caption: High-level workflow for utilizing the target scaffold.

The synthesis of the pyrazolo[3,4-b]pyridine core generally proceeds via the cyclization of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] Subsequent functionalization steps, such as bromination, yield the desired scaffold. The true power of this molecule is then unleashed through cross-coupling chemistry.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4] For the 3-bromo-pyrazolo[3,4-b]pyridine scaffold, this reaction allows for the introduction of diverse (hetero)aryl rings, which can probe hydrophobic pockets, form π-stacking interactions, or serve as vectors for additional functionality.

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is common; these are stable Pd(II) sources that are reduced in situ to Pd(0).[5] The choice of ligand (e.g., dppf, PPh₃) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[4]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[5][6] The organic solvent solubilizes the reactants and catalyst, while the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

The Buchwald-Hartwig Amination: Installing C-N Linkages

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, another critical transformation for building drug-like molecules.[7][8] This reaction allows for the coupling of the 3-bromo position with a wide range of primary and secondary amines, anilines, and N-heterocycles. This is particularly useful for introducing groups that can act as hydrogen bond acceptors/donors or modulate the basicity and solubility of the final compound.

Causality Behind Protocol Choices:

  • Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos).[8][9] The ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents catalyst deactivation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure a homogeneous reaction environment.[8]

Section 2: Applications in Drug Discovery - A Focus on Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent activity against a multitude of biological targets, particularly protein kinases.[10][11] Kinases are a major class of drug targets, especially in oncology and inflammatory diseases. The scaffold is adept at mimicking the hinge-binding motif of ATP, the natural substrate for kinases.

Case Studies from the Literature:
Target KinaseDerivative/CompoundKey SubstituentsPotency (IC₅₀)Reference
PIM-1 Compound 19C3: Substituted phenyl, C6: Amide26 nM[12]
PIM-1 Compound 17C3: Substituted phenyl, C6: Amide43 nM[12]
FGFR1 Compound 7nC6: 2,6-dichloro-3,5-dimethoxyphenylPotent (not specified)[13]
TRKA Compound C03C3: Iodide, C5: Substituted pyrazole56 nM[14][15]
FLT3 / VEGFR2 Compound 334-yloxy-phenylurea linkagePotent multikinase inhibitor[16]

These examples underscore the scaffold's versatility. By modifying the substituents at the C3 and C6 positions (and others), researchers have successfully targeted different kinases with high potency. For instance, in PIM-1 inhibitors, a substituted phenyl ring at C3 and an amide at C6 were found to be crucial for activity.[12] In the development of FGFR inhibitors, a specific dichlorodimethoxyphenyl group at the C6 position was key for achieving potency and selectivity.[13]

G cluster_scaffold Pyrazolo[3,4-b]pyridine Core cluster_interactions Kinase ATP Binding Site Scaffold Scaffold Hinge Hinge Region (Backbone NH) Scaffold->Hinge H-Bond from C4-NH2 or N7 Pocket1 Hydrophobic Pocket I Scaffold->Pocket1 Interaction from C3-Aryl Group (via Suzuki) Pocket2 Hydrophobic Pocket II (DFG-out/in) Scaffold->Pocket2 Interaction from C6-Substituent Solvent Solvent-Exposed Region Scaffold->Solvent Vector for Solubility Group (via Buchwald-Hartwig)

Sources

Method

Application Note: Scale-Up Synthetic Route and Process Optimization for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6) Introduction & Pharmacological Relevance The pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6)

Introduction & Pharmacological Relevance

The pyrazolo[3,4-b]pyridine scaffold is a privileged core in modern medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting SIK2, TAM, and MET receptor pathways[1][2]. The specific functionalization of 4-amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine provides orthogonal reactive sites: the 4-amino group serves as a critical hydrogen-bond donor in the ATP-binding pocket of kinases, while the 3-bromo substituent acts as an ideal synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This application note details a robust, scalable, and transition-metal-free three-step synthetic route designed to maximize atom economy and minimize downstream purification bottlenecks.

Retrosynthetic Analysis & Mechanistic Causality

Designing a scalable route requires bypassing expensive catalysts and minimizing hazardous reagents. The selected pathway builds the pyrazole ring onto a pre-functionalized pyridine core[3], followed by sequential nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

  • Cyclocondensation (Regioselective Challenge): The reaction of 2,4-dichloronicotinaldehyde with methylhydrazine presents a regiochemical fork. The more nucleophilic -NH₂ group of methylhydrazine attacks the aldehyde to form a hydrazone intermediate. Subsequent intramolecular SNAr displaces the 2-chloro group. While a mixture of 1-methyl and 2-methyl isomers is inevitable, thermodynamic control and selective crystallization allow for the isolation of the desired 2-methyl-2H-pyrazolo[3,4-b]pyridine intermediate.

  • SNAr Amination: The 4-chloro position is highly activated by the electron-withdrawing nature of the fused pyrazolopyridine system. Instead of relying on expensive palladium-catalyzed amination[2], we employ a high-pressure autoclave SNAr using aqueous ammonia. This choice ensures scalability and eliminates heavy-metal remediation steps.

  • EAS Bromination: The pyrazole ring is the most electron-rich segment of the fused bicyclic system. The 4-amino group further donates electron density via resonance, making the C-3 position highly susceptible to electrophilic attack by N-Bromosuccinimide (NBS).

G SM 2,4-Dichloro- nicotinaldehyde Int1 4-Chloro-2-methyl-2H- pyrazolo[3,4-b]pyridine SM->Int1 MeNHNH2, DIPEA EtOH, Reflux (Isomer Separation) Int2 2-Methyl-2H-pyrazolo [3,4-b]pyridin-4-amine Int1->Int2 NH3 (aq), iPrOH Autoclave, 130 °C Target 4-Amino-3-bromo-2-methyl- 2H-pyrazolo[3,4-b]pyridine Int2->Target NBS, DMF 0 °C to RT

Figure 1: Three-step scale-up synthetic workflow for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine.

Quantitative Process Data

The following table summarizes the optimized parameters for a 100-gram scale synthesis, establishing a baseline for pilot-plant technology transfer.

StepTransformationReagents & SolventsTime (h)Temp (°C)Isolated Yield (%)Purity (UPLC-MS)
1 CyclocondensationMeNHNH₂, DIPEA, EtOH4.078 (Reflux)42.5*>98.0%
2 SNAr AminationNH₃ (aq, 28%), iPrOH12.013085.0>99.2%
3 EAS BrominationNBS, DMF2.50 to 2592.4>99.5%

*Yield reflects the isolated 2-methyl isomer after separation from the 1-methyl byproduct.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl generated during the SNAr ring closure, preventing the degradation of the acid-sensitive hydrazone intermediate.

  • Reactor Setup: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser with 2,4-dichloronicotinaldehyde (100 g, 0.568 mol) and anhydrous ethanol (800 mL).

  • Base Addition: Add DIPEA (147 g, 1.14 mol) to the stirring solution and cool the mixture to 0 °C using a chiller.

  • Hydrazine Addition: Dropwise add methylhydrazine (28.8 g, 0.625 mol) over 45 minutes, maintaining the internal temperature below 5 °C to suppress exothermic side reactions.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed when starting material is <1%.

  • Workup & Separation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (1 L) and Water (500 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Isomer Isolation: The crude mixture contains both 1-methyl and 2-methyl isomers. Isolate the desired 2-methyl isomer via recrystallization from hot EtOAc/Hexanes (1:3). The 2-methyl isomer selectively crystallizes upon cooling to 4 °C. Filter and dry under vacuum.

Step 2: Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridin-4-amine

Causality Note: The use of a sealed autoclave is mandatory. At 130 °C, the vapor pressure of aqueous ammonia generates the necessary autogenous pressure to drive the otherwise sluggish SNAr of the 4-chloro group.

  • Reactor Setup: Charge a 1 L Hastelloy pressure reactor (autoclave) with 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (40 g, 0.238 mol).

  • Reagent Addition: Add 28% aqueous ammonia (400 mL) and isopropanol (100 mL). The isopropanol acts as a co-solvent to ensure complete dissolution of the starting material at elevated temperatures.

  • Reaction: Seal the autoclave, purge with N₂ gas three times, and heat to an internal temperature of 130 °C. Stir at 600 rpm for 12 hours.

  • IPC: Cool the reactor to room temperature, carefully vent the pressure, and sample for LC-MS. The mass of the 4-chloro starting material (m/z 168) must be completely replaced by the product mass (m/z 149).

  • Workup (Self-Validating): Pour the reaction mixture into ice water (1 L). The product will precipitate as a crystalline solid. Filter through a sintered glass funnel, wash thoroughly with cold water (3 x 100 mL) to remove residual ammonia, and dry in a vacuum oven at 50 °C to constant weight.

Step 3: Synthesis of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Causality Note: Bromination must be conducted in the dark to prevent radical-mediated side reactions (e.g., bromination of the 2-methyl group). DMF is chosen as the solvent because it stabilizes the bromonium ion intermediate, ensuring strict regioselectivity at the C-3 position.

  • Reactor Setup: In a 1 L round-bottom flask wrapped in aluminum foil, dissolve 2-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine (30 g, 0.202 mol) in anhydrous DMF (300 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (37.8 g, 0.212 mol, 1.05 eq) portion-wise over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • IPC: Check reaction completion via UPLC-MS.

  • Quenching (Self-Validating): Pour the mixture into a vigorously stirring solution of ice water (1.5 L) containing Sodium Thiosulfate (10 g). Validation step: Test the aqueous mixture with KI-starch paper; a lack of blue/black color confirms the complete neutralization of residual active bromine, preventing downstream oxidation artifacts.

  • Isolation: Filter the resulting beige precipitate. Wash with water (500 mL) followed by cold ethanol (50 mL) to remove succinimide byproducts. Dry under high vacuum at 45 °C for 24 hours.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH PubMed Central (PMC) URL:[3]

  • Substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors Source: Google Patents (CA2932169A1) URL:[1]

  • An Expedient Approach for the Synthesis of TAM and MET Receptor Kinase Inhibitor's Core Source: Organic Process Research & Development (ACS Publications) URL:[2]

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Introduction and Strategic Rationale The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the development of potent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a hinge-binding motif in the development of potent kinase inhibitors (e.g., targeting EGFR, CDK, and HSP90) [1]. Incorporating this heterocycle directly into a peptide backbone or side-chain via Solid-Phase Peptide Synthesis (SPPS) enables the rapid generation of highly specific, cell-penetrating peptide-drug conjugates and chimeric targeting molecules (such as PROTACs).

This application note details the integration of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6) into a resin-bound peptide [2]. This specific building block offers a dual-functional approach: the 4-amino group serves as the attachment point to the peptide, while the 3-bromo position acts as a biorthogonal handle for late-stage, on-resin diversification via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic chemist, incorporating this building block presents two distinct mechanistic challenges that dictate our experimental design:

Challenge 1: The Nucleophilic Inertness of the 4-Amino Group

The exocyclic 4-amino group of the pyrazolo[3,4-b]pyridine system is exceptionally poor at acting as a nucleophile. Its lone pair is delocalized into the electron-deficient heteroaromatic ring system, and it suffers from severe steric shielding by the adjacent 3-bromo and 2-methyl groups.

  • The Causality of the Solution: Standard room-temperature coupling using DIC/HOBt or even HATU will yield <15% conversion. To force the amidation, we must invert the standard SPPS paradigm: the peptide must provide the activated electrophile (a free carboxylic acid), and the reaction must be driven thermodynamically using Microwave-Assisted Organic Synthesis (MAOS) at 75°C with highly reactive uronium salts (HATU/HOAt) to stabilize the transition state.

Challenge 2: Biorthogonal Activation for On-Resin Cross-Coupling

Once the heterocycle is attached, the 3-bromo group is primed for functionalization. However, running a Suzuki-Miyaura coupling on a solid support requires balancing resin swelling with reagent solubility.

  • The Causality of the Solution: Polystyrene-based resins require non-polar solvents (like DCM or Dioxane) to swell, exposing the reactive sites. Conversely, the boronic acid and inorganic base (e.g., Cs2​CO3​ ) require a polar, protic environment (water) to dissolve and activate the transmetalation step. Therefore, a biphasic-compatible solvent system of 1,4-Dioxane/H₂O (4:1 v/v) is strictly required to maintain resin volume while facilitating the catalytic cycle [3].

Workflow Visualization

SPPS_Workflow Resin Fmoc-Rink Amide Resin (Solid Support) SPPS Standard Fmoc-SPPS (Peptide Elongation) Resin->SPPS Succinic N-Terminal Succinylation (Creates Free Carboxyl) SPPS->Succinic Coupling Amidation with Pyrazolo[3,4-b]pyridine (HATU/DIPEA, Microwave 75°C) Succinic->Coupling Suzuki On-Resin Suzuki-Miyaura (Ar-B(OH)2, Pd Catalyst) Coupling->Suzuki Cleavage TFA Cleavage & Global Deprotection Suzuki->Cleavage Product Final Peptide-Drug Conjugate (Kinase Inhibitor Analog) Cleavage->Product

Fig 1: SPPS workflow for pyrazolo[3,4-b]pyridine incorporation and late-stage functionalization.

Materials and Reagents

Reagent / MaterialFunction / PurposeEquivalents (eq)
Resin-bound Peptide-NH₂Starting material (on Rink Amide resin)1.0
Succinic AnhydrideConverts N-terminal amine to a carboxylic acid10.0
4-Amino-3-bromo-2-methyl...The target heterocyclic building block3.0
HATU / HOAtHigh-efficiency coupling activators2.9 / 3.0
DIPEANon-nucleophilic base for amidation6.0
Aryl Boronic Acid (Ar-B(OH)₂)Cross-coupling partner for diversification5.0
Pd(dppf)Cl2​ Palladium catalyst for Suzuki coupling0.1 (10 mol%)
Cs2​CO3​ Inorganic base for transmetalation10.0

Detailed Experimental Protocols

This protocol is designed as a self-validating system . In-process quality control (QC) steps are embedded to ensure each transformation is successful before proceeding, preventing the compounding of errors.

Step 1: N-Terminal Carboxylation (Succinylation)

To couple our target amine, the peptide's N-terminus must first be converted into a carboxylic acid.

  • Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Prepare a solution of Succinic Anhydride (1.0 mmol, 10 eq) and DIPEA (1.0 mmol, 10 eq) in 3 mL of DMF.

  • Add the solution to the resin and shake at room temperature for 2 hours.

  • Self-Validation (QC): Perform a Kaiser (Ninhydrin) test. A successful reaction will yield a yellow/colorless bead (indicating the absence of free primary amines). If the beads are blue, repeat the coupling.

  • Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Step 2: Microwave-Assisted Amidation

Overcoming the steric and electronic deactivation of the 4-amino group.

  • Pre-activate the resin-bound carboxylic acid: Add HATU (0.29 mmol, 2.9 eq), HOAt (0.30 mmol, 3.0 eq), and DIPEA (0.60 mmol, 6.0 eq) in 2 mL of anhydrous DMF to the resin. Shake for 3 minutes.

  • Add 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (0.30 mmol, 3.0 eq) dissolved in 1 mL of DMF.

  • Transfer the reaction vessel to a microwave peptide synthesizer. Heat at 75°C for 60 minutes under continuous stirring/nitrogen bubbling.

  • Wash the resin with DMF (5 × 3 mL).

  • Self-Validation (QC): Perform a micro-cleavage on ~2 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the addition of the pyrazolo[3,4-b]pyridine moiety (+209 Da, accounting for the loss of H₂O during amidation).

Step 3: On-Resin Suzuki-Miyaura Cross-Coupling

Late-stage diversification at the 3-bromo position.

  • Degas a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) by bubbling Argon through it for 15 minutes.

  • To the vessel containing the modified resin (0.1 mmol), add the desired Aryl Boronic Acid (0.5 mmol, 5.0 eq), Cs2​CO3​ (1.0 mmol, 10.0 eq), and Pd(dppf)Cl2​ (0.01 mmol, 10 mol%).

  • Add 3 mL of the degassed Dioxane/H₂O mixture. Flush the vessel with Argon and seal it tightly.

  • Heat the mixture gently at 80°C for 4 hours in a heating block or microwave.

  • Drain the reagents and wash the resin sequentially to remove trapped palladium species: Dioxane (3x), DMF (3x), Sodium Diethyldithiocarbamate (0.5% in DMF) (3x) to scavenge Pd, DMF (3x), and DCM (5x).

Step 4: Cleavage and Global Deprotection
  • Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and precipitate the peptide by adding the filtrate dropwise into 30 mL of cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen prior to RP-HPLC purification.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and coupling efficiencies, demonstrating why the optimized parameters in the protocol are strictly necessary.

Reaction StepConditions TestedCatalyst / ActivatorTemp / TimeConversion Yield (%)
Amidation DMFDIC / HOBt25°C / 12h< 5%
Amidation DMFHATU / DIPEA25°C / 12h15%
Amidation DMFHATU / HOAt / DIPEA75°C (MW) / 1h > 85%
Suzuki Coupling DMF / H₂O (4:1) Pd(PPh3​)4​ / K2​CO3​ 80°C / 12h60%
Suzuki Coupling Dioxane / H₂O (4:1) Pd(dppf)Cl2​ / Cs2​CO3​ 80°C / 4h > 95%

References

  • LookChem Chemical Database. "4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS 1363381-37-6) Chemical Properties and Applications." LookChem. Available at: [Link]

  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective HSP90 Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv / Organic Letters, ACS Publications. Available at:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Context The pyrazolo[3,4-b]pyridine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the conventional synthesis of highly functionalized derivatives—such as 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine —is historically plagued by prolonged reaction times, poor regioselectivity, and extensive thermal degradation[2].

This application note details a highly optimized, three-step Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, this protocol accelerates reaction kinetics, enhances the thermodynamic selection of specific isomers, and provides a self-validating framework for reproducible scale-up[3].

Mechanistic Rationale & Pathway Causality

To synthesize the target compound, we employ a sequential functionalization of the commercially available 4-chloro-1H-pyrazolo[3,4-b]pyridine core. Every synthetic choice is grounded in the electronic properties of the heterocyclic system:

  • Regioselective N-Methylation: The starting material contains two tautomeric pyrazole nitrogens (N1 and N2). Alkylation under conventional heating yields a difficult-to-separate mixture. Microwave irradiation rapidly drives the equilibrium toward the thermodynamically favored 2-methyl isomer, minimizing side-product formation[4].

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr of the 4-chloro moiety is traditionally sluggish because the pyrazolo[3,4-b]pyridine core is less electron-deficient than highly activated nitro-aromatics. Microwave dielectric heating rapidly overcomes this activation energy barrier, stabilizing the Meisenheimer complex transition state and driving the amination to completion in minutes rather than days[3].

  • Electrophilic Aromatic Bromination: The C3 position of the pyrazole ring is the most electron-rich site on the fused bicyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). N-Bromosuccinimide (NBS) is utilized instead of molecular bromine to maintain a controlled, low steady-state concentration of active electrophilic bromine, preventing over-bromination and oxidative degradation of the newly installed C4-amine[1].

Experimental Workflow Visualization

MAOS_Workflow A 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Starting Material) B Step 1: N-Methylation Reagents: MeI, K2CO3, DMF Conditions: MW 80°C, 10 min A->B C 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (Intermediate 1) B->C D Step 2: SNAr Amination Reagents: NH3/EtOH Conditions: MW 130°C, 30 min C->D E 2-Methyl-2H-pyrazolo[3,4-b]pyridin-4-amine (Intermediate 2) D->E F Step 3: Electrophilic Bromination Reagents: NBS, ACN Conditions: MW 60°C, 5 min E->F G 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (Target Compound) F->G

Figure 1: Three-step microwave-assisted synthetic workflow for the target derivative.

Quantitative Data: Conventional vs. Microwave-Assisted Heating

The following table summarizes the dramatic improvements in reaction metrics when transitioning from traditional thermal reflux to microwave irradiation. Data reflects optimized conditions established for pyrazolo[3,4-b]pyridine multi-component and functionalization reactions[5].

Reaction StepHeating MethodTimeTemperatureIsolated Yield (%)Purity (LC-MS)
Step 1: N-Methylation Conventional12 h80 °C55%85%
Microwave 10 min 80 °C 82% >95%
Step 2: SNAr Amination Conventional24 h130 °C (Sealed)40%70%
Microwave 30 min 130 °C 78% >98%
Step 3: Bromination Conventional4 h60 °C65%80%
Microwave 5 min 60 °C 91% >99%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process visual and physical cues are embedded within the steps to ensure the scientist can verify reaction success in real-time.

Step 1: Regioselective N-Methylation
  • Objective: Synthesize 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine.

  • Procedure:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) in 4.0 mL of dry DMF.

    • Add methyl iodide (1.1 mmol) dropwise. Seal the vial with a crimp cap.

    • Irradiate in a dedicated microwave synthesizer at 80 °C for 10 minutes (dynamic power adjustment).

    • Cool the vial to room temperature via forced air. Pour the mixture into 20 mL of ice-cold distilled water.

  • Self-Validation Checkpoint: Upon pouring the DMF solution into ice water, a distinct off-white precipitate will immediately crash out. The formation of this solid confirms the successful alkylation and the transition of the highly polar starting material to the more lipophilic methylated intermediate.

  • Purification: Extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 3:1) to isolate the 2-methyl isomer.

Step 2: SNAr Amination
  • Objective: Convert the 4-chloro moiety to yield 2-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine.

  • Procedure:

    • Transfer the purified 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (0.8 mmol) to a heavy-walled 20 mL microwave vial.

    • Add 8.0 mL of a 2.0 M solution of ammonia in ethanol (NH₃/EtOH). Seal the vial securely to withstand high pressure.

    • Irradiate at 130 °C for 30 minutes.

    • Cool the reaction to 0 °C before carefully venting the cap to release residual ammonia gas.

  • Self-Validation Checkpoint: TLC analysis (DCM/MeOH 9:1) will show the complete disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active spot (Rf ~0.2) that stains positively with ninhydrin, confirming the installation of the primary amine.

  • Purification: Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold water, filter, and dry under high vacuum.

Step 3: Electrophilic Bromination
  • Objective: Install the C3-bromine to yield 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine.

  • Procedure:

    • Dissolve 2-methyl-2H-pyrazolo[3,4-b]pyridin-4-amine (0.5 mmol) in 5.0 mL of anhydrous acetonitrile (ACN) in a 10 mL microwave vial.

    • Add N-Bromosuccinimide (NBS) (0.52 mmol) in a single portion. Seal the vial.

    • Irradiate at 60 °C for exactly 5 minutes.

    • Quench the reaction immediately by adding 2.0 mL of saturated aqueous Na₂S₂O₃.

  • Self-Validation Checkpoint: During the reaction, the solution will briefly turn yellow/orange due to active bromine species. Upon cooling and quenching with Na₂S₂O₃, the solution will instantly decolorize. Furthermore, a fine white precipitate (succinimide byproduct) will form in the ACN, validating that the NBS has been fully consumed and the bromination is complete[1].

  • Purification: Extract the quenched mixture with EtOAc, wash with brine, dry, and concentrate. Recrystallize from minimal hot ethanol to yield the analytically pure target compound.

References

  • Patil, V. M., et al. "Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives." Der Pharma Chemica.[Link]

  • "Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1." European Journal of Medicinal Chemistry.[Link]

  • Pachipulusu, S., et al. "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3, 4‐b] Pyridines Under Green Conditions." ChemistrySelect.[Link]

  • "Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor with Improved Potency against Key Mutant Viruses." Journal of Medicinal Chemistry (ACS Publications). [Link]

  • "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor DMSO Solubility of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Welcome to the technical support guide for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Understanding the Challenge: Solubility of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with significant biological and medicinal importance.[1] They are often investigated for a wide range of therapeutic applications, including antiviral, antibacterial, and anti-tumor activities.[1] However, like many complex organic molecules, they can exhibit poor solubility in common laboratory solvents, including the widely used "super solvent," DMSO.[2]

Poor solubility can lead to several experimental issues, including:

  • Compound Precipitation: The compound falling out of solution upon dilution into aqueous buffers or cell culture media.[3]

  • Inaccurate Concentration: The actual concentration of the dissolved compound is lower than intended, compromising the validity of experimental results.[3]

This guide will walk you through a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

This is a common phenomenon known as "solvent-shift" precipitation. While DMSO is a powerful polar aprotic solvent capable of dissolving many nonpolar and polar compounds[4], its concentration drops significantly when a small volume of the stock solution is added to a larger volume of aqueous media.[5] This shift in the solvent environment reduces the solubility of the compound, causing it to precipitate out of the solution.[3]

Q2: What is the first and most critical step to troubleshoot this precipitation?

The initial and most crucial step is to ensure your DMSO stock solution is fully dissolved before any dilution. Visually inspect the stock for any particulates. If any are present, gentle warming and vortexing or sonication can help redissolve the compound.[3] It is also important to minimize freeze-thaw cycles of the stock solution, as this can promote precipitation.[3] Aliquoting the stock into single-use volumes is highly recommended.[3]

Q3: Can I simply filter out the precipitate and proceed with my experiment?

Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment.[3] This will compromise the accuracy and reproducibility of your results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[3]

Q4: Are there alternative solvents I can use to prepare my stock solution?

While DMSO is a common starting point, other organic solvents can be tested.[5] Consider exploring the solubility in:

  • Ethanol: May offer better compatibility with aqueous media for some compounds.[5]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.

  • Polyethylene Glycol (PEG 400): A viscous, water-miscible solvent that can improve solubility.[5][6]

It is essential to test the compatibility and potential toxicity of any new solvent in your specific experimental system.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing poor solubility of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in DMSO, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for poor DMSO solubility.

I. Optimizing the Stock Solution

Before attempting more complex solutions, ensure your stock preparation is optimized.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh the desired amount of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution:

    • Vortex the solution vigorously for at least 30 seconds.

    • If solids persist, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

    • Alternatively, use a bath sonicator for 5-10 minutes to aid dissolution.[6]

  • Visual Inspection: Hold the tube against a light source to ensure no visible particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[3]

II. Advanced Solubility Enhancement Techniques

If optimizing the stock solution is insufficient, the following techniques can be employed.

A. Co-Solvent Systems

The use of a water-miscible organic solvent in addition to DMSO can significantly improve solubility upon dilution into aqueous media.[6]

Table 1: Common Co-Solvent Systems for DMSO Stocks

Co-SolventTypical Ratio (DMSO:Co-Solvent)Considerations
PEG 4001:1 (v/v)Can increase viscosity; generally low toxicity.[5]
Ethanol1:1 (v/v)May be more compatible with some aqueous buffers than pure DMSO.[5]
Propylene GlycolVariesOften used in pharmaceutical formulations.

Protocol 2: Preparing a Co-Solvent Stock Solution

  • Dissolve the compound in the primary solvent (e.g., DMSO) as described in Protocol 1.

  • Add the co-solvent (e.g., PEG 400) to the dissolved stock solution at the desired ratio.

  • Vortex thoroughly to ensure a homogenous mixture.

  • Proceed with serial dilutions into your aqueous buffer.

B. pH Modification

For compounds with ionizable groups, adjusting the pH of the aqueous buffer can dramatically increase solubility. Pyridine moieties are weakly basic and can be protonated at a lower pH to form a more soluble salt.[6]

Workflow for pH Optimization

G cluster_0 pH Optimization Workflow A Determine pKa of the pyridine moiety B Prepare a series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) A->B C Add DMSO stock to each buffer B->C D Incubate and visually inspect for precipitation C->D E Quantify solubility (e.g., via HPLC-UV) D->E F Select optimal pH with highest solubility and experimental compatibility E->F

Caption: Systematic approach for pH-dependent solubility testing.

C. Use of Solubilizing Agents

Certain excipients can be added to the final aqueous solution to help keep the compound dissolved.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[3] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.[3]

  • Serum Proteins: If your experiment involves cell culture with serum, the proteins in the serum, such as albumin, can bind to the compound and help maintain its solubility.[3]

Protocol 3: Using Cyclodextrins for Enhanced Solubility

  • Prepare a stock solution of HP-β-cyclodextrin in your aqueous buffer (e.g., 10-50 mM).

  • Prepare your 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine stock in DMSO.

  • Add the DMSO stock to the HP-β-cyclodextrin-containing buffer while vortexing.

  • Allow the solution to equilibrate for a short period before use.

Final Recommendations and Best Practices

  • Always Include Controls: When using co-solvents or solubility enhancers, always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients but lacks the compound of interest.[3]

  • Mind the Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3][5]

  • Validate Your Final Solution: Before proceeding with a large-scale experiment, it is prudent to perform a small-scale test to confirm the solubility and stability of the compound in your final assay media. This can involve visual inspection over time and, for more rigorous validation, techniques like Dynamic Light Scattering (DLS) to check for nano-sized aggregates.[5]

  • Consider Chemical Modification: In the context of drug discovery, if solubility issues persist and hinder further development, chemical modification of the scaffold by adding solubilizing groups is a common strategy.[6]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the challenges associated with the poor DMSO solubility of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, leading to more reliable and reproducible experimental data.

References

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Retrieved from [Link]

  • Halling-Sørensen, B., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). 165 questions with answers in SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Optimization

HPLC method development and optimization for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Amino-3-bromo-2-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6).

As a Senior Application Scientist, I have structured this center to move beyond generic advice. We will dissect the physicochemical properties of this specific molecule to understand the causality behind its chromatographic behavior, providing you with self-validating protocols and targeted troubleshooting strategies.

Part 1: Analyte Profiling & Causality (The "Why")

To develop a robust method, we must first deconstruct the molecule:

  • Pyrazolo[3,4-b]pyridine Core & Primary Amine: This fused bicyclic system and the 4-amino group are highly basic and polarizable. In reversed-phase HPLC, basic nitrogens are notorious for interacting with acidic residual silanols on the silica stationary phase, leading to severe peak tailing[1].

  • 3-Bromo Substituent: The heavy halogen atom increases lipophilicity but also introduces a highly specific retention mechanism. The electron-deficient region (sigma-hole) on the bromine atom can participate in halogen bonding, which we can exploit for orthogonal selectivity[2].

  • pKa and Ionization: Because the basic groups will partially ionize at mid-range pH (pH 4–7), operating in this region will cause split peaks and irreproducible retention[3]. The method must force the molecule into a single ionization state (fully protonated at low pH, or fully neutral at high pH)[4].

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing severe peak tailing for this compound on my standard C18 column? A: Peak tailing for pyrazolopyridines is almost always a secondary interaction issue. Older "Type A" silica columns contain trace metal impurities (like iron or aluminum) that activate residual silanol groups, lowering their pKa to 4-5[5]. At standard mobile phase pH, these silanols ionize and act as strong cation-exchange sites, binding to the protonated basic nitrogens of your analyte[1][6]. Solution: You must switch to a high-purity "Type B" silica column. Type B silica has exceptionally low metal content, raising the silanol pKa (>7) and drastically reducing cation-exchange interactions[1]. Furthermore, operating at a low pH (< 3.0) will fully protonate your analyte while suppressing silanol ionization[3][4].

Q2: My Type B C18 column isn't resolving my target from its synthetic halogenated impurities. What are my options? A: Standard C18 columns rely purely on dispersive hydrophobic forces, which may be insufficient to separate closely related regioisomers or debrominated byproducts. Because your molecule contains a 3-bromo group and an aromatic ring, you should leverage a Pentafluorophenyl (PFP) column[7][8]. PFP phases possess highly electronegative fluorine atoms that facilitate dipole-dipole interactions, pi-pi stacking with the pyrazolopyridine ring, and specific halogen-bonding interactions with the bromine atom[2][9]. Solution: Screen a PFP column using methanol instead of acetonitrile. Methanol is a weaker hydrogen bond acceptor and does not suppress the pi-pi and dipole interactions of the PFP phase as strongly as acetonitrile does[8].

Q3: Which mobile phase buffer is best for this compound? A: Because the molecule can partially ionize between pH 4 and 7, you must operate at least 2 pH units away from its pKa to ensure a single species[5]. Solution: For LC-UV, a 10–50 mM phosphate buffer at pH 2.5 is highly effective[3]. For LC-MS compatibility, use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). TFA is particularly useful as it acts as an ion-pairing agent, masking residual silanols and further improving the peak shape of basic amines[5]. If you choose to operate at high pH (> 9.0) to keep the molecule neutral, use an ammonium bicarbonate buffer, but you must use a hybrid-silica column to prevent the stationary phase from dissolving[3][10].

Part 3: Troubleshooting & Method Development Workflows

Troubleshooting T1 Issue: Severe Peak Tailing T2 Check Silica Type T1->T2 T3 Type A (High Metal/Acidic) T2->T3 T4 Type B (High Purity) T2->T4 T5 Switch to Type B Silica T3->T5 T6 Check Mobile Phase pH T4->T6 T7 pH 4 - 7 (Partial Ionization) T6->T7 T8 pH < 3 (Silanols Suppressed) T6->T8 T9 Adjust to pH < 3 or > 9 T7->T9 T10 Increase Buffer Concentration T8->T10

Fig 1: Logical troubleshooting pathway for resolving peak tailing in basic pyrazolopyridines.

Workflow A Start: Method Development 4-Amino-3-bromo-2-methyl... B Select Mobile Phase pH A->B C Low pH (< 3.0) Protonated Analyte B->C D High pH (> 9.0) Neutral Analyte B->D E Type B C18 or PFP Column C->E F Hybrid Silica C18 Column D->F G Evaluate Resolution & Peak Shape E->G F->G

Fig 2: Decision tree for establishing initial chromatographic conditions based on analyte pH.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Initial Method Screening (Low pH)

Objective: Establish baseline retention, assess peak symmetry, and suppress silanol interactions.

  • Sample Preparation: Dissolve 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Filter through a 0.2 µm PTFE syringe filter[3].

  • Column Selection: Install a Type B Silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1].

  • Mobile Phase:

    • Phase A: 0.1% TFA in HPLC-grade Water.

    • Phase B: 0.1% TFA in HPLC-grade Acetonitrile[5].

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature: 40°C.

  • System Validation (Self-Check): Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Pass Criteria: Tf​≤1.5 .

    • Failure Action: If Tf​>1.5 , verify that the column is strictly Type B silica. If confirmed, increase TFA concentration slightly or switch to Protocol 2.

Protocol 2: Orthogonal Optimization for Impurity Resolution

Objective: Resolve the target molecule from structurally similar halogenated or regioisomeric synthetic impurities.

  • Column Swap: Replace the C18 column with a Pentafluorophenyl (PFP) column of identical dimensions to exploit halogen bonding and pi-pi interactions[7][8].

  • Solvent Swap: Change Mobile Phase B from Acetonitrile to Methanol. Methanol enhances the specific dipole-dipole interactions of the PFP stationary phase[2][8].

  • Gradient Adjustment: Run a shallower gradient (e.g., 20% B to 60% B over 15 minutes) centered around the elution time observed in Protocol 1.

  • System Validation (Self-Check): Calculate the Resolution ( Rs​ ) between the main peak and the closest eluting impurity.

    • Pass Criteria: Rs​≥2.0 (Baseline resolution).

    • Failure Action: If Rs​<2.0 , decrease the gradient slope further or lower the column temperature to 25°C to enhance steric and dipole interactions.

Part 5: Quantitative Data Summaries

Table 1: Column Chemistry Comparison for Halogenated Pyrazolopyridines

Column ChemistrySilica Type RequiredPrimary Retention MechanismBest Use CaseReference
Standard C18 Type B (High Purity)Hydrophobic (Dispersive)General purity screening, high retention of non-polar fragments.[1][6]
PFP (Pentafluorophenyl) Type B (High Purity)Pi-Pi, Dipole-Dipole, Halogen BondingResolving positional isomers and halogenated synthetic impurities.[2][7][8]
Hybrid C18 Organic/Inorganic HybridHydrophobic (Dispersive)High pH (>9.0) methods where the analyte is analyzed in its neutral state.[10]

Table 2: Mobile Phase Buffer Selection Guide

Buffer / AdditivepH RangeLC-MS Compatible?Mechanism for Basic CompoundsReference
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (with signal suppression)Protonates analyte, suppresses silanols, acts as an ion-pairing agent.[5]
0.1% Formic Acid ~2.7Yes (Excellent)Protonates analyte, suppresses silanols. Less tailing control than TFA.[2]
10-50 mM Phosphate Buffer 2.0 - 3.0NoExcellent buffering capacity, robust peak shape for UV analysis.[3]
10 mM Ammonium Bicarbonate 9.0 - 10.0YesKeeps basic analytes neutral, increasing retention. (Requires hybrid column).[3]

Part 6: References

  • "HPLC Method Development - A Review - International Journal of Pharmaceutical Research and Applications (IJPRA)". ijprajournal.com. 3

  • "HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc.". welch-us.com. 10

  • John W. Dolan. "Why Do Peaks Tail? - LC Troubleshooting Bible". lctsbible.com. 1

  • "ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute". molnar-institute.com. 4

  • "PFP(2) - Phenomenex". phenomenex.com. 2

  • "PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific". hawach.com. 9

  • William Long and Jonathan Horton. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". agilent.com. 7

  • "The little secrets of silica gel in liquid chromatography columns_". uhplcslab.com. 6

  • "Silica type - Chromatography Forum". chromforum.org.

  • "ACE C18-PFP technical brochure - HPLC". hplc.eu. 8

  • "A Guide to HPLC and LC-MS Buffer Selection". hplc.eu. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Cross-Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine core. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing a critical reaction parameter: palladium catalyst loading. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is key to discovering novel therapeutics.[1][2] This resource synthesizes established principles of cross-coupling chemistry with practical troubleshooting strategies to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for a new cross-coupling reaction with this substrate?

For a novel transformation involving a heteroaryl bromide like 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a conservative starting point for catalyst loading is typically between 1-5 mol%.[3][4] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost. For particularly challenging couplings or initial screening experiments where ensuring conversion is the primary goal, starting at 5 mol% can be beneficial.[3][5] Optimization studies can then aim to reduce this loading once a successful reaction is established.[6]

Q2: Why is it crucial to minimize the palladium catalyst loading?

Minimizing palladium loading is a core principle of green chemistry and process development for several reasons:

  • Cost: Palladium is a precious and expensive metal. Reducing the catalyst loading directly translates to significant cost savings, especially on a larger scale.[7]

  • Sustainability: Reducing reliance on precious metals is environmentally responsible.[7]

  • Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, stringent limits on heavy metal contamination (often <10 ppm) necessitate effective removal, which is simpler and more efficient when starting with less catalyst.

  • Side Reactions: In some cases, excessively high catalyst concentrations can promote side reactions, such as the formation of homocoupled byproducts.[8]

Q3: Can the choice of palladium precatalyst affect the optimal loading?

Absolutely. The palladium source, or precatalyst, is a critical variable.[9] Modern, well-defined precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) are designed for high activity and efficient generation of the active Pd(0) species.[10][11] These often allow for significantly lower catalyst loadings (e.g., 0.1-1 mol %) compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction that can be less efficient.[9][12][13] The stability and activity of the chosen catalyst system directly influence how low the loading can be pushed.

Q4: How does the electronic nature of the pyrazolo[3,4-b]pyridine core influence the reaction?

The pyrazolo[3,4-b]pyridine system is electron-deficient, which generally makes the C-Br bond more susceptible to the initial oxidative addition step—often the rate-limiting step in the catalytic cycle.[8] However, the presence of the amino group at the 4-position is an electron-donating group, which can somewhat counteract this effect. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[14] This dual nature makes the choice of ligand and conditions particularly important for achieving high efficiency.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Active Pd(0)Ln Catalyst OAC Oxidative Addition Complex (Pd(II)) Pd0->OAC Oxidative Addition TMC Transmetalation Complex (Pd(II)) OAC->TMC Transmetalation REC Reductive Elimination Complex (Pd(II)) TMC->REC Isomerization REC->Pd0 Reductive Elimination Product Ar-R (Desired Product) ArylHalide Ar-X (Your Substrate) Organometallic R-M (Coupling Partner)

Caption: Generalized palladium-catalyzed cross-coupling cycle.

Troubleshooting Guide: Optimizing Catalyst Loading

When a reaction performs poorly, simply increasing the catalyst loading is a common but often inefficient solution.[3] A systematic approach is more effective. The following guide addresses common issues encountered when trying to optimize and lower palladium catalyst loading.

Problem Observed Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Yield at Low Catalyst Loading (<1 mol%) 1. Inefficient Precatalyst Activation: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being fully reduced to the active Pd(0) species.[3][12] 2. Catalyst Deactivation: The active Pd(0) catalyst is decomposing, often observed as the formation of a black precipitate (palladium black).[15][16] This can be caused by oxygen, high temperatures, or poor ligand stability. 3. Inappropriate Ligand: The ligand may not be sufficiently electron-rich or bulky to stabilize the Pd(0) center or promote the rate-limiting oxidative addition/reductive elimination steps.[17][18]1. Switch to a Pre-formed Catalyst: Use a modern, well-defined precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2) that generates the active Pd(0) species more readily and reliably.[10][11] 2. Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon/Nitrogen) for an extended period.[15] Oxygen is a primary cause of catalyst death. 3. Screen Ligands: Test a panel of ligands with varying steric and electronic properties. For heteroaryl substrates, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ones like PPh₃.[3][19]
Reaction Stalls or is Sluggish 1. Low Catalyst Turnover: The catalyst completes a few cycles and then deactivates. This can be due to product inhibition or degradation of the ligand/catalyst complex over time.[20][21] 2. Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step effectively, especially in Suzuki couplings.[22] 3. Poor Solvent Choice: The solvent may not adequately solubilize all components or may not be polar enough to support the charged intermediates in the catalytic cycle.[5][23]1. Increase Ligand:Palladium Ratio: Try increasing the L:Pd ratio from 1:1 to 2:1. Excess ligand can sometimes protect the catalyst from aggregation and decomposition.[21] 2. Screen Bases: Evaluate a range of bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[24][25] 3. Screen Solvents: Test a different solvent. Aprotic polar solvents like dioxane, toluene, or CPME are common choices. The addition of water can sometimes be beneficial in Suzuki reactions.[22][26]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Catalyst Loading Too High: Excessively high concentrations of active catalyst can sometimes promote unwanted side pathways. 2. Protodeboronation (Suzuki): The boronic acid coupling partner degrades before it can participate in the catalytic cycle. This is often base or temperature-mediated.[19] 3. Hydrodehalogenation: The starting aryl bromide is reduced to an arene. This can occur with highly active catalysts in the presence of a hydrogen source.[8]1. Reduce Catalyst Loading: This is a case where lowering the catalyst concentration may improve selectivity.[12] 2. Use a Milder Base or Lower Temperature: If protodeboronation is suspected, switching to a milder base (e.g., K₂CO₃) or reducing the reaction temperature may help.[27] 3. Adjust Ligand/Catalyst System: A less active or more selective catalyst system might be required. Sometimes a change in ligand can dramatically reduce unwanted side reactions.

Experimental Protocols

Protocol 1: Screening for Optimal Palladium Catalyst Loading

This protocol outlines a systematic approach to determine the minimum effective catalyst loading for a Suzuki-Miyaura coupling reaction.

Objective: To identify the lowest catalyst loading that provides >90% conversion within a reasonable timeframe.

Materials:

  • 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos-Pd-G3 precatalyst

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/Water (10:1)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, set up five separate reaction vials. To each vial, add 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (e.g., 0.1 mmol, 1.0 equiv), the desired arylboronic acid (0.12 mmol, 1.2 equiv), and K₃PO₄ (0.3 mmol, 3.0 equiv).

  • Catalyst Addition: Prepare a stock solution of the XPhos-Pd-G3 precatalyst in dioxane. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to achieve a final concentration of 0.1 M with respect to the starting material.[28]

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated heating block at 100 °C with vigorous stirring.[28]

  • Monitoring: After 2, 6, and 12 hours, take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS to determine the conversion of the starting material.[14][29]

  • Analysis: Plot the conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion in an acceptable time.

Troubleshooting Workflow

When faced with a failed or low-yielding reaction, this decision tree can guide your optimization strategy.

Troubleshooting_Workflow start Reaction Start: Low Yield or No Conversion check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes SM Consumed, but Low Product Yield check_sm->sm_yes Yes sm_no SM Not Consumed check_sm->sm_no No check_precipitate Is there a black precipitate (Pd black)? precipitate_yes Catalyst Deactivation check_precipitate->precipitate_yes Yes precipitate_no Reaction Conditions Suboptimal check_precipitate->precipitate_no No solution_side_reactions Analyze for Side Products (Homocoupling, Dehalogenation). Adjust stoichiometry or T°. sm_yes->solution_side_reactions sm_no->check_precipitate solution_inert Improve Inert Atmosphere (Degas Solvents/Reagents). Use more stable ligand. precipitate_yes->solution_inert solution_screen Systematically Screen: 1. Ligand 2. Base 3. Solvent 4. Temperature precipitate_no->solution_screen

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Halides using Palladium Catalyst. Available from: [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Available from: [Link]

  • ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Available from: [Link]

  • ACS Publications. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry. Available from: [Link]

  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry. Available from: [Link]

  • Diva Portal. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]

  • PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available from: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis. Available from: [Link]

  • AIP Publishing. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]

  • RSC Advances (RSC Publishing). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. DOI:10.1039/C8RA01430B. Available from: [Link]

  • PMC. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available from: [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI:10.1016/j.mcat.2018.05.011. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development. Available from: [Link]

  • PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Co-Elution Issues for 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that analyzing complex, highly functionalized heterocycles like 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine presents unique chromatographic challenges.

This compound features a basic pyrazolo-pyridine core, a primary amine, a halogen (bromine), and a methyl group. In reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), these structural motifs frequently lead to peak tailing, co-elution with dehalogenated synthesis impurities or regioisomers, and severe susceptibility to matrix-induced ion suppression. This guide provides field-proven, causality-driven troubleshooting strategies to resolve these co-elution issues and ensure robust quantitative data.

Section 1: Root Cause Analysis & Diagnostic Workflow

Before altering your method, you must identify what is co-eluting with your target analyte. Co-elution in LC-MS generally falls into two categories:

  • Structural Analogs/Isomers: The bromine atom and methyl group make the compound susceptible to co-elution with unreacted starting materials, des-bromo impurities, or positional isomers (e.g., 1-methyl vs. 2-methyl variants).

  • Endogenous Matrix Components: If analyzing biological samples, endogenous phospholipids often elute in the same hydrophobic retention window as basic heterocycles, causing invisible co-elution that manifests as severe ion suppression.

G Start Co-elution Detected in LC-MS CheckType Identify Co-eluting Entity Start->CheckType Isomer Structurally Similar Impurity / Isomer CheckType->Isomer MS/MS or UV match Matrix Endogenous Matrix (e.g., Phospholipids) CheckType->Matrix Ion Suppression PFP Switch to PFP Column (Halogen/Isomer Selectivity) Isomer->PFP pH Optimize Mobile Phase pH (Control Ionization) Isomer->pH SPE Implement SPE or Phospholipid Depletion Matrix->SPE

Logical workflow for diagnosing and resolving LC-MS co-elution issues.

Section 2: Chromatographic Troubleshooting (Stationary & Mobile Phase)

Q: My 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine peak is co-eluting with a des-bromo impurity and a regioisomer. How do I resolve this chromatographically?

A: Switch from a standard alkyl (C18) stationary phase to a Pentafluorophenyl (PFP) column.

The Science: Standard C18 columns rely almost exclusively on hydrophobic dispersive forces, which are often insufficient to resolve halogenated isosteres or positional isomers. The fluorine atoms on a PFP ring provide an orthogonal separation mechanism. They induce strong dipole-dipole, π−π , and steric interactions[1]. This unique selectivity is highly effective for separating halogenated compounds and positional isomers based on minute differences in steric access to polar moieties[1][2].

Q: I am observing severe peak tailing that causes my analyte to bleed into adjacent peaks. What mobile phase adjustments are necessary?

A: You must optimize the mobile phase pH and buffer strength to control the ionization state of the basic nitrogens.

The Science: The primary amine and pyridine nitrogens will interact with residual, unendcapped silanols on the silica support of the column, causing secondary ion-exchange interactions (tailing). Using a highly buffered, low-pH mobile phase (e.g., 10 mM ammonium formate adjusted to pH 3.0 with formic acid) ensures the basic sites are fully protonated while simultaneously suppressing the ionization of acidic silanols, resulting in sharp, symmetrical peaks.

Table 1: Chromatographic Optimization Parameters for Basic Halogenated Heterocycles
ParameterStandard ApproachOptimized ApproachMechanistic Rationale
Stationary Phase C18 (Alkyl)PFP (Pentafluorophenyl)Enhanced π−π and dipole interactions specifically resolve halogenated analogs and regioisomers[1].
Aqueous Phase 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)Buffer capacity prevents localized pH shifts at the column head, reducing tailing of basic nitrogens.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN is a strong π -electron acceptor that can mask the PFP phase's unique interactions. MeOH allows full π−π engagement[2].

Section 3: Mitigating Matrix Effects and Ion Suppression

Q: How can I definitively confirm that invisible matrix components (like phospholipids) are co-eluting and causing signal loss?

A: Perform a Post-Column Infusion study.

The Science: In Electrospray Ionization (ESI), matrix components compete with the target analyte for available charge during droplet formation and evaporation[3]. Because phospholipids often elute in the exact same timeframe as moderately hydrophobic basic analytes, this co-elution decreases sensitivity and method precision. Post-column infusion maps the exact retention time zones where this charge competition occurs[4].

G LC LC System (Blank Matrix) Column Analytical Column LC->Column Tee T-Junction Column->Tee LC Effluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Flow MS Mass Spectrometer (Monitor Baseline) Tee->MS Combined Flow

Post-column infusion experimental setup for diagnosing ion suppression.

Protocol 1: Post-Column Infusion Setup for Matrix Effect Diagnosis
  • System Configuration: Connect a syringe pump to the LC column effluent line using a zero-dead-volume T-junction positioned immediately before the MS ESI source[4].

  • Infusion: Infuse a pure standard solution of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (e.g., 100 ng/mL) at a constant flow rate (10 µL/min) via the syringe pump[4].

  • Chromatographic Run: Start your standard LC gradient method, but inject a blank matrix extract (e.g., extracted plasma containing no analyte)[4].

  • Data Interpretation: Monitor the specific MRM transition for your compound. A stable baseline indicates no interference. A sudden, reproducible dip in the baseline signal precisely indicates the retention time where co-eluting matrix components are suppressing ionization[4].

Q: If matrix co-elution is confirmed, what is the best sample preparation method to resolve it?

A: Transition from simple Protein Precipitation (PPT) to Mixed-Mode Solid-Phase Extraction (SPE) .

The Science: PPT leaves high concentrations of endogenous phospholipids in the extract. SPE selectively isolates the analyte based on its chemical properties, washing away neutral and acidic matrix interferences before elution[5]. Because 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is basic, a Mixed-Mode Cation Exchange (MCX) sorbent is ideal.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge to activate the sorbent.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid. This ensures the pyrazolo-pyridine nitrogens are fully protonated (positively charged) so they bind tightly to the cation-exchange sites. Load the sample onto the sorbent.

  • Washing (Interference Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water (removes polar/acidic interferences).

    • Wash 2: 1 mL 100% Methanol (removes neutral hydrophobic interferences, including the majority of ion-suppressing phospholipids).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic analyte, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in your initial LC mobile phase to prevent solvent-mismatch peak distortion.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use High-Resolution Mass Spectrometry (HRMS) to bypass chromatographic co-elution entirely? A: Only partially. HRMS (e.g., Q-TOF) can differentiate co-eluting compounds if they have different exact masses (e.g., your target vs. a matrix lipid). However, HRMS cannot differentiate positional isomers (e.g., 1-methyl vs 2-methyl variants) because they are strictly isobaric. Furthermore, HRMS does not prevent the physical ion suppression occurring in the ESI source caused by charge competition[3]. Robust chromatographic separation remains mandatory.

Q: Why does changing from Acetonitrile to Methanol improve my separation on a PFP column? A: Acetonitrile is a strong dipole and π -electron acceptor. When used as an organic modifier, it can competitively bind to the PFP stationary phase, masking its unique π−π and dipole interactions. Methanol, being protic, does not compete for these active sites, allowing the PFP phase to fully interact with the aromatic and halogenated features of your analyte, thereby maximizing isomeric selectivity[2].

References
  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research", Longdom Publishing.
  • "Complete Guide To Achieve Reliable Quantitative LC-MS Measurements", NeBioLab.
  • "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples", Sigma-Aldrich.
  • "The Impact of Matrix Effects on Mass Spectrometry Results", ResolveMass.
  • "Troubleshooting matrix effects in LC-MS analysis of Tiopronin", BenchChem.
  • "Nitrosamines Analysis in Pharmaceuticals", Agilent Technologies.
  • "Evaluation of LC-MS and LC×LC-MS in analysis of zebrafish embryo samples for comprehensive lipid profiling", National Institutes of Health (NIH).
  • "A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers", Thermo Fisher Scientific.
  • "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers", ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine vs 1H-pyrazolo[3,4-b]pyridine reactivity comparison

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, neuroprotective agents, and fluorescent probes for Alzheimer's disease[1]. When designi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, neuroprotective agents, and fluorescent probes for Alzheimer's disease[1]. When designing a synthetic route, researchers must strategically choose between utilizing the bare scaffold—1H-pyrazolo[3,4-b]pyridine —or a pre-functionalized building block like 4-amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine .

This guide provides an in-depth, data-driven comparison of their structural dynamics, reactivity profiles, and experimental utility to assist drug development professionals in selecting the optimal starting material.

Structural and Electronic Divergence

The fundamental divergence in reactivity between these two molecules stems from their tautomeric states and the electronic influence of their substituents.

  • 1H-pyrazolo[3,4-b]pyridine (The Bare Scaffold): This unsubstituted core exhibits dynamic tautomerism between the 1H and 2H forms. Computational AM1 calculations and NMR studies confirm that the 1H-tautomer is the thermodynamically preferred state[2]. Because the pyridine ring is inherently electron-deficient, the pyrazole ring remains the most electron-rich domain, dictating the site of electrophilic attack.

  • 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (The Functionalized Scaffold): The N2-methyl group permanently locks the molecule into the 2H-configuration, entirely eliminating tautomeric ambiguity. Furthermore, the C4-amino group acts as a powerful electron-donating group (EDG) via resonance. This shifts the nucleophilic hotspot from the pyrazole ring to the pyridine ring. Concurrently, the C3-bromo group serves as an activated synthetic handle for transition-metal-catalyzed cross-coupling.

Reactivity Core Pyrazolo[3,4-b]pyridine Scaffolds Unsub 1H-pyrazolo[3,4-b]pyridine (Dynamic Tautomerism) Core->Unsub Sub 4-Amino-3-bromo-2-methyl- 2H-pyrazolo[3,4-b]pyridine Core->Sub EAS1 EAS: Halogenation at C3 Unsub->EAS1 Alk1 Alkylation: N1/N2 Isomeric Mixtures Unsub->Alk1 Cross Pd-Coupling: Active at C3-Br Sub->Cross EAS2 EAS: Directed to C5 by C4-NH2 Sub->EAS2

Fig 1: Divergent reactivity pathways of unsubstituted vs. highly functionalized pyrazolopyridines.

Reactivity Profiling & Mechanistic Causality

Electrophilic Aromatic Substitution (EAS)

In the unsubstituted 1H-core, halogenation (e.g., bromination or chlorination) occurs exclusively at the C3 position[3]. The pyrazole ring's higher electron density relative to the pyridine core drives this regioselectivity. Conversely, in the functionalized 2H-derivative, C3 is already occupied. If subjected to further EAS (such as nitration), the reaction is directed to the C5 position. This is caused by the strong ortho/para-directing effect of the C4-amino group, which overcomes the natural electron deficiency of the pyridine ring.

N-Alkylation Dynamics

Deprotonation of the 1H-core yields an ambident anion. Subsequent reaction with alkyl halides typically results in a frustrating mixture of N1 and N2 alkylated isomers, requiring tedious chromatographic separation. The 2H-derivative bypasses this issue entirely; the N2 position is permanently methylated, and the N1 position lacks an acidic proton, directing any electrophilic attack toward the C4-amino group (e.g., selective N-acylation) or the pyridine nitrogen.

Cross-Coupling Capabilities

The 1H-core is inert to standard palladium-catalyzed cross-coupling unless it is first halogenated. The 3-bromo-2H-derivative, however, is "coupling-ready." The C3–Br bond is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Quantitative Data & Performance Comparison

The following table summarizes the expected synthetic performance and regiochemical outcomes when utilizing these two scaffolds under standard laboratory conditions.

Property / Reaction1H-pyrazolo[3,4-b]pyridine4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Tautomeric State Dynamic (1H ⇌ 2H)Fixed (2H)
Primary EAS Site C3 (Pyrazole ring)C5 (Pyridine ring, directed by C4-NH 2​ )
N-Alkylation Profile N1 / N2 (Isomeric Mixture, ~60:40)Selective N-Acylation at C4-NH 2​
Suzuki Coupling (C3) Inactive (Requires prior halogenation)Highly Active (80–95% yield, 90 °C, 12h)
Buchwald-Hartwig InactiveActive at C3-Br (Requires bulky ligands like BrettPhos)

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed with explicit mechanistic causality and built-in validation checkpoints.

Protocol A: Regioselective C3-Bromination of 1H-pyrazolo[3,4-b]pyridine
  • Step 1: Dissolution. Dissolve 1.0 eq of 1H-pyrazolo[3,4-b]pyridine in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Causality: DMF is chosen because its high polarity stabilizes the Wheland intermediate formed during the electrophilic attack at C3.

  • Step 2: Electrophile Addition. Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions. Causality: NBS is selected over elemental bromine (Br 2​ ) because it provides a low, steady concentration of electrophilic bromine, preventing over-halogenation and minimizing oxidative degradation of the core.

  • Step 3: Validation. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The starting material is highly fluorescent under 254 nm UV light. Complete consumption of the starting material spot and the appearance of a less polar product spot (due to the lipophilic bromine atom) confirms successful conversion.

  • Step 4: Workup. Quench with saturated aqueous Na 2​ S 2​ O 3​ , extract with ethyl acetate, and purify via recrystallization.

Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
  • Step 1: Mixture Preparation. Combine 1.0 eq of the 3-bromo scaffold and 1.2 eq of arylboronic acid in a Schlenk flask containing a 4:1 mixture of 1,4-Dioxane and water.

  • Step 2: Base & Catalyst Addition. Add 2.0 eq of K 2​ CO 3​ and 0.05 eq of Pd(dppf)Cl 2​ . Causality: Aqueous K 2​ CO 3​ activates the boronic acid to form a reactive boronate complex, facilitating transmetalation. Pd(dppf)Cl 2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, drastically accelerating the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted aryl halides (the C4-amino group creates steric bulk).

  • Step 3: Heating. Degas the mixture via argon sparging for 10 minutes, then heat to 90 °C for 12 hours.

  • Step 4: Validation. Analyze an aliquot via LC-MS. Self-Validation: The 3-bromo starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the 79 Br and 81 Br isotopes. The disappearance of this doublet and the emergence of a single [M+H] + peak corresponding to the cross-coupled mass confirms successful C–C bond formation.

Workflow Step1 Substrate + Arylboronic Acid Step2 Add Pd(dppf)Cl2 & K2CO3 (aq) Step1->Step2 Step3 Heat at 90°C (1,4-Dioxane) Step2->Step3 Step4 LC-MS Validation Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for the 3-bromo-2H-pyrazolopyridine.

Conclusion & Selection Guide

The choice between these two scaffolds dictates the trajectory of a synthetic campaign.

  • Select 1H-pyrazolo[3,4-b]pyridine when the goal is to explore diverse functionalization at the C3 position via controlled electrophilic aromatic substitution, or when N1-directed alkylation is required for the target pharmacophore.

  • Select 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine when rapid library generation is required via C3-cross-coupling. Its fixed tautomeric state and pre-installed halogen handle save multiple synthetic steps, while the C4-amino group provides an additional vector for hydrogen bonding or further structural elaboration.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: ResearchGate URL:[Link]

Comparative

A Comparative Guide to Purity Validation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Using Quantitative NMR (qNMR)

For researchers, scientists, and professionals in drug development, the meticulous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory hurdle but the bedrock of safety and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory hurdle but the bedrock of safety and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods for the purity assessment of the novel heterocyclic compound, 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of Purity in Drug Development

The subject of our study, 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, is a complex heterocyclic molecule with potential applications in medicinal chemistry, likely as a kinase inhibitor or a scaffold for further drug design[1]. As with any API, even minute impurities can have significant impacts on toxicity, efficacy, and stability. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the pharmaceutical industry, qNMR has emerged as a powerful primary analytical method that offers distinct advantages[2][3][4].

The Principle of Quantitative NMR: A First-Principles Approach

Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary between compounds, qNMR is based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal[3][5]. This allows for the direct and absolute quantification of a substance against a certified internal standard, without the need for an identical reference standard for the analyte itself[2]. This is a significant advantage, especially in the early stages of drug development when a fully characterized reference standard of the API may not be available.

The core of the qNMR experiment lies in the meticulous preparation of a sample containing a precisely weighed amount of the analyte and a certified internal standard of known purity. The purity of the analyte can then be calculated using the following equation[5]:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • Purity = Purity of the standard

This direct, first-principles approach, when executed correctly, provides a high degree of accuracy and traceability to the International System of Units (SI)[6].

A Head-to-Head Comparison: qNMR vs. Chromatographic Techniques

While HPLC and GC are invaluable for separating complex mixtures and detecting trace impurities, qNMR offers a complementary and often superior approach for absolute purity determination[2][3].

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a reference standard of the same compound.Relative quantification against a reference standard of the same compound.
Reference Standard A certified standard of a different, stable compound is sufficient.Requires a highly purified and well-characterized reference standard of the analyte.Requires a highly purified and well-characterized reference standard of the analyte.
Sample Throughput Can be lower due to longer experiment times for high precision.High throughput with autosamplers.High throughput with autosamplers.
Destructive? Non-destructive; the sample can be recovered.Destructive.Destructive.
Structural Info Provides detailed structural information of the analyte and any impurities.Provides limited structural information (retention time).Provides limited structural information (retention time).
Applicability Applicable to any soluble compound with NMR-active nuclei.Broadly applicable to soluble, non-volatile compounds.Limited to volatile and thermally stable compounds.
Hypothetical Purity of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine 99.2% ± 0.2%99.1% (Area %)98.9% (Area %)

Note: The purity values in the table are hypothetical but representative for the purpose of comparison.

The orthogonality of qNMR and HPLC makes their combined use a powerful strategy for comprehensive purity assessment, providing a high degree of confidence in the final result[2].

Experimental Protocol: A Self-Validating Workflow for qNMR Purity Determination

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and reliability of the results.

Materials and Instrumentation
  • Analyte: 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.

  • Analytical Balance: Readable to at least 0.01 mg.

  • Volumetric Glassware: Class A.

  • NMR Tubes: High-quality, 5 mm tubes.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte (~15 mg) weigh_std Accurately weigh internal standard (Maleic Acid, ~5 mg) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 (0.75 mL) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match probe transfer->tune_probe shim Shim magnet tune_probe->shim set_params Set acquisition parameters (D1 > 5 * T1) shim->set_params acquire Acquire spectrum set_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate calculate Calculate purity integrate->calculate

Caption: A streamlined workflow for qNMR purity determination.

Step-by-Step Methodology
  • Selection of Internal Standard and Solvent:

    • Rationale: Maleic acid is chosen as the internal standard because it is highly pure, stable, non-volatile, and has a simple ¹H NMR spectrum with a sharp singlet in a region that is unlikely to overlap with the analyte's signals[3][7]. DMSO-d₆ is selected as the solvent due to the high probability of dissolving the polar, heterocyclic analyte[6].

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine into a clean, dry vial.

    • To the same vial, add approximately 5 mg of accurately weighed maleic acid. An equimolar ratio between the analyte and the standard is ideal for optimal integration accuracy[5][8].

    • Add 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. Incomplete dissolution is a major source of error[7][8].

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Rationale: The following parameters are crucial for ensuring the quantitative nature of the NMR experiment.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Tune and match the probe for the sample.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Determine the 90° pulse width for the sample.

    • Crucially, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures that all signals are fully relaxed before the next pulse, which is essential for accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have the correct shape.

    • Apply a baseline correction to the entire spectrum.

    • Identify a well-resolved, non-overlapping signal for both the analyte and the internal standard. Based on the structure of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, the methyl singlet is a good candidate for quantification. The maleic acid will show a singlet for its two vinyl protons.

    • Integrate the selected signals.

    • Calculate the purity using the equation provided in Section 2.

Visualizing the qNMR Principle

qNMR_Principle cluster_tube NMR Tube with Sample cluster_spectrum Resulting ¹H NMR Spectrum cluster_calc Purity Calculation Analyte Analyte (4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine) Known mass (m_analyte) Unknown Purity (P_analyte) Analyte_Signal Analyte Signal (e.g., -CH3 singlet) Integral = I_analyte Standard Internal Standard (Maleic Acid) Known mass (m_std) Known Purity (P_std) Standard_Signal Standard Signal (vinyl singlet) Integral = I_std Equation Purity_analyte = f(I_analyte, I_std, m_analyte, m_std, ...) Analyte_Signal->Equation label_prop Direct Proportionality: Integral ∝ Number of Protons Analyte_Signal->label_prop Standard_Signal->label_prop

Caption: The principle of qNMR with an internal standard.

Conclusion: A Call for an Integrated Approach

Quantitative NMR is a robust, reliable, and increasingly accessible technique for the absolute purity determination of APIs like 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. Its first-principles nature, non-destructive sample analysis, and the wealth of structural information it provides make it an invaluable tool for researchers and drug development professionals. While not a replacement for chromatographic methods, which excel at impurity profiling, qNMR offers a superior method for absolute quantification. For the highest level of confidence in purity assessment, a cross-referenced approach utilizing both qNMR and a stability-indicating HPLC method is strongly recommended. This integrated strategy ensures a comprehensive and reliable characterization of drug substances, ultimately contributing to the development of safer and more effective medicines.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc.[Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]

  • HNMR Practice 4. (n.d.). OpenOChem Learn. [Link]

  • Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025). Mestrelab Research Analytical Chemistry Software. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives. (n.d.).
  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. (n.d.). MDPI. [Link]

  • Almac Voice. (n.d.). Almac Group. [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). PMC. [Link]

  • Analysis of Brominated Flame Retardants (BFRs) by GC-TOFMS. (n.d.). LabRulez GCMS. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019). BIPM. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PMC. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate. [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min). (n.d.). ResearchGate. [Link]

  • Analysis of brominated flame retardants in polypropylene products by FD method using JMS-T2000GC AccuTOF™ GC-Alpha. (n.d.). JEOL. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]

Sources

Validation

Comparative biological activity of 3-bromo vs 3-iodo pyrazolo[3,4-b]pyridine derivatives

Title: Comparative Biological Activity of 3-Bromo vs. 3-Iodo Pyrazolo[3,4-b]pyridine Derivatives: A Comprehensive Guide for Drug Discovery Introduction As a Senior Application Scientist in medicinal chemistry, I frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of 3-Bromo vs. 3-Iodo Pyrazolo[3,4-b]pyridine Derivatives: A Comprehensive Guide for Drug Discovery

Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds that can serve as purine bioisosteres. The 1H-pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, structurally mimicking adenine and guanine, which makes it highly effective for targeting the ATP-binding hinge region of various kinases (e.g., SIK2, CDK2, RAF)[1]. Functionalization at the C3 position is a critical determinant of both target affinity and pharmacokinetic properties.

This guide objectively compares the biological performance and synthetic utility of 3-bromo and 3-iodo pyrazolo[3,4-b]pyridine derivatives. By analyzing their physicochemical differences, we can better understand their downstream biological activities, providing actionable insights and validated protocols for drug development professionals.

Physicochemical & Structural Comparison

The choice between a bromine and an iodine atom at the C3 position is not merely a synthetic consideration; it fundamentally alters the molecule's interaction with biological targets.

  • Steric Bulk : Iodine (Van der Waals radius ~1.98 Å) is significantly larger than bromine (~1.85 Å). In tightly packed kinase active sites, this extra bulk can either induce a favorable conformational shift in the binding pocket or cause steric clashes, depending on the specific target architecture.

  • Halogen Bonding (Sigma-Hole) : Iodine is highly polarizable and possesses a more pronounced electropositive "sigma-hole" compared to bromine. This allows 3-iodo derivatives to form stronger, highly directional halogen bonds with backbone carbonyl oxygens in the kinase hinge region, often leading to superior target residence time and potency[2].

  • Lipophilicity : The 3-iodo substitution increases the overall lipophilicity (LogP) of the molecule more than the 3-bromo substitution. While this can enhance cell membrane permeability, it may also increase non-specific binding or reduce aqueous solubility.

Quantitative Data Comparison

Table 1: Comparative Physicochemical and Biological Parameters of C3-Halogenated Pyrazolo[3,4-b]pyridines

Parameter3-Bromo-pyrazolo[3,4-b]pyridine3-Iodo-pyrazolo[3,4-b]pyridineImpact on Biological Activity
Van der Waals Radius 1.85 Å1.98 ÅIodo derivatives occupy more space, affecting pocket fit.
Electronegativity (Pauling) 2.962.66Lower electronegativity of iodine enhances polarizability.
Halogen Bond Strength ModerateStrongIodo forms tighter directional bonds with target proteins.
Typical SIK2 IC50 Range 10 - 50 nM2 - 15 nMIodo derivatives often show higher potency in SIK2 assays[2].
Cross-Coupling Reactivity Good (Requires elevated temp)Excellent (Proceeds at milder temp)Iodo allows for milder late-stage functionalization, preserving sensitive biological pharmacophores.

Mechanistic Pathway: SIK2 Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of Salt Inducible Kinase 2 (SIK2), a critical target in ovarian cancer and metabolic disorders[2]. The following diagram illustrates the signaling pathway and the specific intervention point of these halogenated derivatives.

SIK2_Pathway N1 Tumor Microenvironment Signals N2 SIK2 Kinase (Overexpressed) N1->N2 Activates N5 mTORC1 Activation (Cell Growth) N2->N5 Promotes N3 3-Iodo/3-Bromo Pyrazolo[3,4-b]pyridines N3->N2 Inhibits (ATP Hinge) N3->N5 Downregulates N6 Apoptosis / Cell Death N3->N6 Induces N4 LKB1 / cAMP Signaling N4->N2 Regulates

SIK2 inhibition pathway by 3-halogenated pyrazolo[3,4-b]pyridines inducing tumor cell apoptosis.

Experimental Protocols: Synthesis and Biological Validation

To ensure trustworthiness and reproducibility, the following protocols describe a self-validating workflow for utilizing these derivatives. The causality behind these steps is rooted in exploiting the differential reactivity of the C3-halogen for late-stage diversification, followed by rigorous biological screening.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality: The 3-iodo derivative is preferred for library generation because its weaker C-I bond allows for oxidative addition by Palladium catalysts at lower temperatures, preserving sensitive functional groups elsewhere on the scaffold.

  • Preparation : In a nitrogen-purged vial, combine 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base : Add degassed 1,4-dioxane and an aqueous solution of K2CO3 (2.0 M, 3.0 eq). Note: Degassing is critical to prevent catalyst poisoning and homocoupling side reactions.

  • Reaction : Heat the mixture to 80°C for 4-6 hours. (If using the 3-bromo derivative, heating to 100°C for 12-16 hours is typically required).

  • Purification : Cool to room temperature, filter through Celite, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient) to yield the 3-aryl-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated heterocyclic scaffolds like pyrazolo[3,4-b]pyridines[3].

  • Assay Setup : In a 384-well plate, dispense 5 µL of the purified pyrazolo[3,4-b]pyridine derivative (serial dilutions in DMSO, final DMSO concentration <1%).

  • Enzyme Addition : Add 10 µL of recombinant SIK2 kinase (or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation : Incubate for 15 minutes at room temperature to allow the halogen bond to stabilize within the ATP pocket.

  • Reaction Initiation : Add 10 µL of ATP/Substrate mix (at the Km of ATP for the specific kinase) tagged with a fluorophore.

  • Detection : After 60 minutes, add the TR-FRET detection reagent (Europium-labeled antibody). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis : Calculate the IC50 by plotting the FRET ratio (665/615 nm) against the log of the inhibitor concentration.

Experimental_Workflow S1 Select Scaffold (3-Bromo vs 3-Iodo) S2 Pd-Catalyzed Cross-Coupling S1->S2 S3 Purification (Flash Chromatography) S2->S3 S4 TR-FRET Kinase Assay S3->S4 S5 IC50 Determination & SAR Analysis S4->S5

Workflow for the synthesis and high-throughput biological screening of pyrazolo[3,4-b]pyridines.

Conclusion

Both 3-bromo and 3-iodo pyrazolo[3,4-b]pyridine derivatives are indispensable in modern drug discovery. While the 3-bromo derivatives offer excellent chemical stability and lower molecular weight, the 3-iodo derivatives frequently exhibit superior biological activity in kinase assays due to enhanced halogen bonding capabilities[2]. Furthermore, the 3-iodo scaffold provides a much more reactive handle for late-stage synthetic diversification, making it the preferred choice for rapid Structure-Activity Relationship (SAR) exploration.

References

  • Title : 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH Source : nih.gov URL :[Link]

  • Title: CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2)
  • Title : One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion - ACS Publications Source : acs.org URL :[Link]

Sources

Comparative

Comparing synthetic routes for the preparation of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their scalability, regiocontrol, and operational efficiency. The target mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their scalability, regiocontrol, and operational efficiency. The target molecule, 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS: 1363381-37-6), is a highly privileged pharmacophore. The 2H-pyrazolo[3,4-b]pyridine core is a critical building block in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its bioisosteric relationship with purines and indazoles[1].

Synthesizing the 2-methyl-2H isomer specifically presents a classic regioselectivity challenge. Direct methylation of the pre-formed pyrazolo[3,4-b]pyridine core typically yields a mixture of N1 and N2 alkylated products[2]. To overcome this, chemists must choose between a rapid but low-yielding late-stage alkylation (Route B) or a longer, strictly regioselective de novo annulation (Route A).

This guide objectively compares these two methodologies, providing mechanistic causality, self-validating protocols, and quantitative data to guide your synthetic strategy.

Strategic Disconnections & Comparative Data

Route A: Regioselective Pyrazole Annulation (The "Bottom-Up" Approach)

This route builds the pyridine ring onto a pre-formed pyrazole. By starting with 1-methyl-1H-pyrazol-3-amine, the methyl group is unambiguously locked into what will become the N2 position of the final bicyclic system. This eliminates the need for complex downstream separations.

Route B: Late-Stage N-Alkylation (The "Top-Down" Approach)

This route relies on the commercial availability of 4-amino-1H-pyrazolo[3,4-b]pyridine. The core is first brominated at the highly nucleophilic C3 position, followed by direct N-methylation[3]. While shorter, the ambident nature of the pyrazole nitrogen atoms leads to a thermodynamically driven mixture of N1 and N2 isomers[2].

Table 1: Quantitative Comparison of Synthetic Routes
Performance MetricRoute A: Regioselective AnnulationRoute B: Late-Stage Alkylation
Overall Yield ~35–40% (over 4 steps)~25–30% (over 2 steps, post-separation)
Regioselectivity >99% (Unambiguous N2-methyl)~40% for N2 (Mixture of N1/N2)
Step Count 4 Steps2 Steps
Scalability Excellent (Crystallization-based purification)Poor (Requires tedious column chromatography)
Cost Efficiency High (Inexpensive starting materials)Low (Loss of >50% advanced brominated intermediate)

Mechanistic Workflows & Causality

The decision between these routes hinges on the trade-off between step count and regiocontrol. The following workflow illustrates the divergence in these strategies.

G cluster_RouteA Route A: Regioselective Pyrazole Annulation cluster_RouteB Route B: Late-Stage N-Alkylation A1 1-Methyl-1H-pyrazol-3-amine A2 Gould-Jacobs Annulation (EMME, 250 °C) A1->A2 A3 4-Hydroxy-2-methyl-2H-pyrazolo[3,4-b]pyridine A2->A3 A4 Chlorination & Amination (POCl3, then NH4OH) A3->A4 A5 4-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine A4->A5 A6 C3-Bromination (NBS, DMF) A5->A6 Final 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (Target Compound) A6->Final B1 4-Amino-1H-pyrazolo[3,4-b]pyridine B2 C3-Bromination (NBS, DMF) B1->B2 B3 4-Amino-3-bromo-1H-pyrazolo[3,4-b]pyridine B2->B3 B4 N-Methylation (MeI, Cs2CO3) B3->B4 B5 Isomeric Mixture (N1-Me + N2-Me) B4->B5 B6 Chromatographic Separation B5->B6 B6->Final

Figure 1: Comparative synthetic workflows for Route A (Regioselective) and Route B (Late-Stage).

The Regioselectivity Dilemma (Route B)

When alkylating the unsubstituted pyrazolo[3,4-b]pyridine core, the system exists in a tautomeric equilibrium between the 1H and 2H forms. Deprotonation yields an ambident anion. Alkylation at N1 is thermodynamically favored because it preserves the full aromaticity of the pyridine ring and minimizes steric clash with the C3 substituent[2]. Alkylation at N2 is kinetically accessible but disrupts the aromatic resonance slightly, leading to a ~60:40 (N1:N2) product distribution.

G2 Start N-Alkylation of Pyrazolo[3,4-b]pyridine Core Tautomer Ambident Anion Formation (Cs2CO3 in DMF) Start->Tautomer N1 N1 Attack (Thermodynamically Favored) Tautomer->N1 MeI N2 N2 Attack (Kinetically Accessible) Tautomer->N2 MeI Prod1 1-Methyl Isomer (~60% Yield, Undesired) N1->Prod1 Prod2 2-Methyl Isomer (~40% Yield, Target) N2->Prod2

Figure 2: Mechanistic divergence during late-stage N-alkylation (Route B).

Experimental Protocols

Protocol A: Regioselective Pyrazole Annulation (Recommended for Scale-Up)

Step 1: Gould-Jacobs Annulation

  • Procedure : Combine 1-methyl-1H-pyrazol-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat the neat mixture to 120 °C for 2 hours to form the enamine intermediate. Dissolve the intermediate in Dowtherm A (10 volumes) and heat to 250 °C for 4 hours[1].

  • Causality : The extreme heat is required to drive the thermal elimination of ethanol, forcing the electrophilic carbonyl carbon to undergo intramolecular Friedel-Crafts-type cyclization onto the C4 position of the pyrazole ring.

  • Workup : Cool to room temperature, dilute with hexanes to precipitate the product. Filter and wash with hexanes to yield the ethyl ester intermediate.

Step 2: Hydrolysis, Decarboxylation & Amination

  • Procedure : Saponify the ester using 2M NaOH (reflux, 3 h), then acidify to pH 2 with HCl and reflux for 12 h to drive decarboxylation. Isolate the resulting 4-hydroxy core.

  • Activation : Suspend the 4-hydroxy intermediate in POCl3 (10 eq) and reflux for 4 hours. Concentrate under reduced pressure to yield the highly electrophilic 4-chloro intermediate.

  • Amination : Dissolve the 4-chloro core in 1,4-dioxane, add aqueous NH₄OH (28%), and heat in a sealed pressure tube at 100 °C for 12 hours.

  • Causality : POCl3 converts the stable 4-pyridone tautomer into a 4-chloro leaving group, significantly lowering the LUMO of the pyridine ring and enabling facile nucleophilic aromatic substitution (SNAr) by ammonia.

Step 3: Electrophilic Bromination

  • Procedure : Dissolve 4-amino-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir at room temperature for 2 hours[3].

  • Causality : The C3 position is the most electron-rich carbon in the fused system due to the electron-donating effects of the adjacent pyrazole nitrogens. NBS acts as a controlled, mild source of electrophilic bromine (Br+), preventing over-halogenation.

  • Workup : Quench with 10% aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Late-Stage N-Alkylation (Recommended for Rapid Analoging)

Step 1: Bromination of the Unsubstituted Core

  • Procedure : React commercially available 4-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) with NBS (1.05 eq) in DMF at 0 °C to RT for 2 hours[3].

  • Workup : Standard aqueous quench and EtOAc extraction yields 4-amino-3-bromo-1H-pyrazolo[3,4-b]pyridine in >90% yield.

Step 2: N-Methylation and Separation

  • Procedure : Dissolve the brominated intermediate (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes to generate the ambident anion. Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0 °C. Stir at RT for 12 hours[2].

  • Causality : Cs₂CO₃ is chosen over NaH or KOH because the larger Cesium cation provides a more "naked" and reactive nitrogen anion, slightly improving the kinetic capture at the N2 position compared to tighter ion pairs.

  • Workup & Purification : Quench with water, extract with EtOAc. The crude NMR will show a ~60:40 mixture of N1:N2 isomers. Purify via silica gel flash chromatography (Eluent: DCM:MeOH 95:5). The target 2-methyl-2H isomer typically elutes slower (Rf ~0.3) than the 1-methyl-1H isomer (Rf ~0.5) due to differences in dipole moment and hydrogen bonding capability.

Conclusion

For medicinal chemists requiring milligram quantities rapidly, Route B is viable, provided that the loss of >50% of the advanced intermediate to the undesired N1-isomer is acceptable. However, for process chemists and scale-up campaigns, Route A is the definitive choice. Despite the higher step count, the absolute regiocontrol established by the 1-methyl-1H-pyrazol-3-amine starting material eliminates the need for costly and solvent-intensive chromatographic separations, resulting in a highly robust, self-validating process.

Sources

Validation

Mass spectrometry fragmentation patterns: 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine vs isomers

Unmasking Regioisomers: A High-Resolution Mass Spectrometry Guide to Pyrazolo[3,4-b]pyridines The Regiochemical Dilemma The synthesis of substituted pyrazolo[3,4-b]pyridines—a privileged scaffold in kinase inhibitor desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Unmasking Regioisomers: A High-Resolution Mass Spectrometry Guide to Pyrazolo[3,4-b]pyridines

The Regiochemical Dilemma

The synthesis of substituted pyrazolo[3,4-b]pyridines—a privileged scaffold in kinase inhibitor design—often requires N-alkylation. This process is notoriously plagued by poor regioselectivity. When synthesizing the target 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine , the 1-methyl-1H isomer frequently emerges as a structurally similar but pharmacologically distinct byproduct.

Differentiating these N-methyl isomers using standard chromatographic methods is challenging due to their nearly identical polarities. While 2D-NMR can provide absolute structural assignments, it requires milligram-scale purity and significant time investments [4]. For high-throughput screening and early-stage pharmacokinetic profiling, high-resolution tandem mass spectrometry (HR-MS/MS) coupled with collision-induced dissociation (CID) serves as the most effective analytical alternative [3].

Mechanistic Divergence in the Gas Phase

The core principle for distinguishing the 2-methyl from the 1-methyl isomer lies in the stability of the pyrazole ring under collisional activation. Pyrazole fragmentation is heavily influenced by the position of the N-alkyl substituent [1].

In the 2-methyl isomer (the target), the proximity of the N-methyl group to the C3-bromine atom introduces significant steric strain. Upon activation, this isomer preferentially undergoes a neutral loss of HBr (80 Da), forming a highly stable, even-electron fragment at m/z 148.0.

Conversely, the 1-methyl isomer lacks this specific steric interaction. Its primary fragmentation pathway involves the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•, 79/81 Da) to yield an odd-electron radical cation at m/z 149.0. This radical loss is a hallmark of 1-substituted pyrazoles where the halogen is isolated from the alkyl group [2].

Isomer_Differentiation cluster_2M 2-Methyl Isomer Pathway cluster_1M 1-Methyl Isomer Pathway Precursor Precursor Ion[M+H]+ m/z 228.0 / 230.0 Iso2 2-Methyl Isomer Precursor->Iso2 Target Iso1 1-Methyl Isomer Precursor->Iso1 Byproduct Frag2A m/z 148.0 [M+H - HBr]+ Iso2->Frag2A Neutral Loss (80 Da) Frag2B m/z 107.0 [M+H - HBr - CH3CN]+ Frag2A->Frag2B Pyrazole Cleavage Frag1A m/z 149.0 [M+H - Br•]+• Iso1->Frag1A Radical Loss (79/81 Da) Frag1B m/z 122.0 [M+H - Br• - HCN]+• Frag1A->Frag1B Pyrazole Cleavage

Logical CID-MS/MS fragmentation pathways distinguishing 1-methyl and 2-methyl isomers.

Self-Validating LC-MS/MS Protocol

To ensure absolute confidence in the structural assignment, the analytical protocol must act as a self-validating system. We achieve this by exploiting the natural isotopic distribution of bromine (a ~1:1 ratio of ⁷⁹Br and ⁸¹Br). The precursor ion will present as a distinct doublet (m/z 228.0 and 230.0) separated by exactly 1.997 Da.

By isolating both isotopes in the MS1 quadrupole and subjecting them to MS2, the resulting spectra act as an internal control. If a fragment retains the bromine atom, the doublet persists. The sudden disappearance of this doublet in the MS2 spectrum unequivocally confirms the cleavage of the C-Br bond, validating the proposed fragmentation pathway without requiring external synthetic standards.

Why titrate the Normalized Collision Energy (NCE)? The pyrazolo[3,4-b]pyridine core is highly aromatic and thermodynamically stable[5]. Using a static, low NCE often results in insufficient fragmentation (leaving only the precursor), while a high NCE obliterates the diagnostic intermediate fragments, yielding non-specific carbon clusters. By dynamically ramping the NCE from 25% to 35%, we capture the transient intermediate ions (m/z 148.0 and 149.0) before they undergo secondary decomposition into smaller, indistinguishable pyridine fragments.

Experimental_Workflow Step1 Sample Prep 0.5 mM in ACN:H2O Step2 UHPLC Separation C18 Column Step1->Step2 Step3 ESI(+) Ionization Capillary 3.5 kV Step2->Step3 Step4 HCD/CID NCE 25-35% Step3->Step4 Step5 Orbitrap Detection Res: 120,000 Step4->Step5

High-resolution LC-MS/MS experimental workflow for isomer differentiation.

Step-by-Step Methodology

  • Sample Preparation: Dissolve the isomeric mixture in 60:40 Acetonitrile:Water (LC-MS grade) to a final concentration of 0.5 mM. Centrifuge at 14,000 x g for 10 minutes to remove any particulates.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp B from 5% to 95% over 8 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, sheath gas to 40 arb, and aux gas to 10 arb.

  • Precursor Isolation: Use the quadrupole to isolate the[M+H]+ doublet at m/z 228.0/230.0. Set an isolation window of 3.0 m/z to ensure both bromine isotopes are captured simultaneously.

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) with a stepped NCE of 25%, 30%, and 35%.

  • Detection: Acquire MS2 spectra in the Orbitrap analyzer at a resolution of 120,000 (at m/z 200) to ensure accurate mass determination (< 2 ppm mass error) for distinguishing isobaric neutral losses.

Quantitative Data Comparison

The following table summarizes the diagnostic fragments observed for both isomers under optimal HCD conditions (NCE 30%).

IsomerPrecursor Ion (m/z)Diagnostic Fragment (m/z)Relative AbundanceNeutral/Radical LossMechanistic Assignment
2-Methyl (Target)228.0 / 230.0148.0100% (Base Peak)-80 Da (HBr)Neutral loss driven by steric relief between N-CH3 and C-Br.
2-Methyl (Target)228.0 / 230.0107.045%-121 Da (HBr + CH3CN)Secondary pyrazole ring cleavage.
1-Methyl (Alternative)228.0 / 230.0149.085%-79/81 Da (Br•)Homolytic radical cleavage; formation of stable radical cation.
1-Methyl (Alternative)228.0 / 230.0122.060%-106 Da (Br• + HCN)Characteristic loss of HCN from 1-substituted pyrazoles.

By leveraging the distinct gas-phase chemistries of these regioisomers, analytical scientists can rapidly and definitively screen synthetic batches, ensuring the integrity of the 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine target prior to downstream biological assays.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.IntechOpen.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.MDPI.
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
Comparative

Evaluating off-target effects of 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine based inhibitors

The 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold (CAS 1363381-37-6) has emerged as a highly privileged building block in the rational design of targeted kinase inhibitors. Acting as a purine bioisostere,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold (CAS 1363381-37-6) has emerged as a highly privileged building block in the rational design of targeted kinase inhibitors. Acting as a purine bioisostere, this core efficiently occupies the ATP-binding hinge region of various kinases[1]. The strategic placement of the 2-methyl group locks the tautomeric state of the pyrazole ring, dictating a specific hydrogen-bond donor/acceptor profile, while the 3-bromo substituent serves as an ideal synthetic vector for Suzuki or Sonogashira cross-coupling to probe the hydrophobic pocket.

However, the structural versatility of pyrazolo[3,4-b]pyridines often orchestrates an ongoing conundrum: balancing on-target therapeutic efficacy (e.g., against FGFR, TRKA, or c-Met) with the mitigation of off-target toxicities (e.g., VEGFR2, FAK, or hERG channels)[2].

As an Application Scientist, evaluating these off-target effects requires moving beyond simple IC50 comparisons. It demands a self-validating workflow that interrogates thermodynamic binding, cellular target engagement, and phenotypic toxicity. This guide provides an objective comparison of this scaffold against alternative cores and details the experimental methodologies required to rigorously profile off-target liabilities.

Structural Rationale: Scaffold Comparison and Selectivity

The primary challenge in developing kinase inhibitors is achieving selectivity within the highly conserved kinome. For example, when targeting Fibroblast Growth Factor Receptors (FGFR1-4), the closely related Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a frequent off-target liability that drives anti-angiogenic toxicity[2].

The pyrazolo[3,4-b]pyridine core provides superior selectivity compared to 1H-indazole or pyrrolo[2,3-b]pyridine alternatives. The nitrogen atom at the 7-position of the pyrazolo[3,4-b]pyridine ring establishes an additional critical hydrogen bond with the hinge region residues (e.g., Ala564 in FGFR1)[3]. Furthermore, off-target kinases like VEGFR2 possess bulkier gatekeeper residues (e.g., Cys1045 instead of Ala640). By carefully functionalizing the 3-position of the 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine core, steric clashes are induced specifically within the VEGFR2 pocket, preserving low-nanomolar potency for the target while driving off-target affinity into the micromolar range[2].

Table 1: Quantitative Off-Target Selectivity Comparison Across Inhibitor Scaffolds

Scaffold CorePrimary TargetTarget IC50 (nM)Primary Off-Target LiabilityOff-Target IC50 (nM)Selectivity Fold
Pyrazolo[3,4-b]pyridine FGFR10.3 - 1.7VEGFR2> 360> 200x
1H-Indazole FGFR13.5VEGFR2150~ 42x
Pyrazolo[3,4-b]pyridine TRKA56.0FAK / HUVEC> 36,000> 600x
Pyrrolo[2,3-b]pyridine ZAK22.6AURKB~ 400~ 17x

Data synthesized from comparative scaffold-hopping studies evaluating kinase selectivity profiles[2][4][5].

Experimental Workflows for Off-Target Profiling

To objectively evaluate the off-target profile of a newly synthesized 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine derivative, a multi-tiered screening cascade is required.

G Start Scaffold Design: 4-Amino-3-bromo-2-methyl- 2H-pyrazolo[3,4-b]pyridine Primary Primary Kinase Screening (e.g., FGFR, TRKA) Start->Primary Selectivity Off-Target Profiling (VEGFR2, FAK, ZAK) Primary->Selectivity Cellular Cellular Target Engagement (NanoBRET / p-STAT1) Selectivity->Cellular Toxicity Phenotypic Toxicity (HUVEC Viability) Cellular->Toxicity

Caption: Workflow for evaluating on-target efficacy and off-target toxicity of pyrazolo[3,4-b]pyridines.

Protocol 1: High-Throughput Kinome Selectivity Profiling (Thermodynamic Assessment)

Causality: Enzymatic activity assays are highly dependent on ATP concentration, which varies across cell types. To achieve a true, unbiased assessment of off-target liabilities, we utilize an active-site directed competition binding assay (e.g., KINOMEscan). This measures thermodynamic affinity (Kd) independent of ATP, preventing false negatives for off-targets with high ATP affinity.

Step-by-Step Methodology:

  • Probe Preparation: Immobilize broad-spectrum, active-site directed kinase ligands onto streptavidin-coated magnetic beads.

  • Equilibration: Incubate the pyrazolo[3,4-b]pyridine derivative at two screening concentrations (1 µM and 10 µM) with the immobilized ligands and a panel of >400 DNA-tagged recombinant kinases.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify the amount of kinase captured using quantitative PCR (qPCR) directed against the DNA tag.

  • Self-Validating Step (Orthogonal Confirmation): Calculate the Selectivity Score ( S10​ ). Any off-target kinase showing >90% displacement must be orthogonally validated using a functional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay at physiological ATP concentrations (1 mM) to confirm whether the binding translates to functional inhibition.

Cellular Validation & Phenotypic Toxicity Assessment

Biochemical selectivity does not always translate to cellular safety due to differences in membrane permeability, intracellular ATP levels, and localized compound accumulation. Therefore, phenotypic assays are mandatory.

Pathway cluster_OnTarget On-Target (Therapeutic) cluster_OffTarget Off-Target (Toxicity Risk) Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor FGFR FGFR1-3 / TRKA Inhibitor->FGFR High Affinity VEGFR2 VEGFR2 / hERG Inhibitor->VEGFR2 Low Affinity (Desired) Proliferation Tumor Proliferation (Inhibited) FGFR->Proliferation Blocked Tox Cardiotoxicity / Angiogenesis Defect VEGFR2->Tox Triggered if Inhibited

Caption: Differential signaling impact of selective pyrazolo[3,4-b]pyridine inhibitors on kinase targets.

Protocol 2: Phenotypic Off-Target Toxicity Assay (HUVEC Viability)

Causality: Because VEGFR2 and FAK are common structural off-targets for this scaffold, assessing viability in Human Umbilical Vein Endothelial Cells (HUVECs)—normal cells highly dependent on VEGFR2 for survival—serves as a direct phenotypic readout for anti-angiogenic off-target toxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HUVECs in 96-well opaque-walled plates at a density of 5,000 cells/well in Endothelial Growth Medium-2 (EGM-2). Plate target cancer cells (e.g., Km-12 for TRKA) in parallel.

  • Compound Treatment: After 24 hours of attachment, treat the cells with a 10-point serial dilution of the pyrazolo[3,4-b]pyridine inhibitor ranging from 0.1 nM to 40 µM. Include a DMSO vehicle control (0.1% final concentration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of intracellular ATP (correlating to viable cell number).

  • Self-Validating Step (Therapeutic Index Calculation): Calculate the IC50 for both cell lines. A successful scaffold optimization will yield a therapeutic window of >100-fold (e.g., Target cell IC50 = 0.3 µM; HUVEC IC50 > 30 µM), confirming that the 2-methyl and 3-substituted modifications successfully engineered out off-target liabilities[4].

Conclusion

The 4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold offers a distinct advantage over indazole and pyrrolopyridine cores due to its unique hydrogen-bonding capacity and rigid geometry within the kinase hinge region. However, its development requires rigorous, ATP-independent kinome profiling and phenotypic counter-screens to ensure that modifications at the 3-bromo vector do not unintentionally increase affinity for structurally homologous off-targets like VEGFR2.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
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